4-Pyridin-3-ylbut-3-yn-1-amine
Description
Structure
2D Structure
Properties
CAS No. |
180915-59-7 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-pyridin-3-ylbut-3-yn-1-amine |
InChI |
InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,2,6,10H2 |
InChI Key |
HOUULULIIYVIAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C#CCCN |
Canonical SMILES |
C1=CC(=CN=C1)C#CCCN |
Synonyms |
3-Butyn-1-amine,4-(3-pyridinyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Pyridin-3-ylbut-3-yn-1-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for 4-Pyridin-3-ylbut-3-yn-1-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally similar molecules to offer a predictive but detailed resource for researchers and drug development professionals.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a pyridine ring linked to a butynamine chain. The systematic IUPAC name precisely describes its structure: a four-carbon chain (butane) with a primary amine at position 1, a carbon-carbon triple bond (alkyne) at position 3, and a pyridin-3-yl substituent at position 4.
Chemical Structure:
Molecular Formula: C₉H₁₀N₂
Canonical SMILES: C1=CC(=CN=C1)C#CCCN
InChI Key: (Predicted) Based on the structure, an InChI key can be generated using chemical software.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data available for structurally related compounds, including 4-(Pyridin-3-yl)but-3-yn-1-ol[1] and 3-ethynylpyridine[2][3].
| Property | Predicted Value | Notes |
| Molecular Weight | 146.19 g/mol | Calculated from the molecular formula. |
| Boiling Point | > 200 °C (decomposes) | Expected to be high due to the polar amine and pyridine groups, and the rigid alkyne unit. Likely to decompose before boiling at atmospheric pressure. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water and nonpolar solvents. | The presence of the amine and pyridine groups suggests solubility in polar solvents. |
| pKa | ~4-5 (pyridinium ion), ~9-10 (ammonium ion) | Estimated based on the pKa of pyridine and primary alkylamines. |
| LogP | ~1.5 - 2.5 | Estimated based on the contributions of the pyridine, alkyne, and amine functional groups. |
Proposed Synthetic Pathway
The most plausible synthetic route for this compound is a Sonogashira cross-coupling reaction. This well-established method is widely used for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The proposed synthesis involves three main stages:
-
Protection of the amine: The primary amine of 3-butyn-1-amine is protected to prevent side reactions during the subsequent coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.
-
Sonogashira coupling: The N-Boc-protected 3-butyn-1-amine is coupled with a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Below is a detailed, albeit predictive, experimental protocol for this synthetic pathway.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl (but-3-yn-1-yl)carbamate (N-Boc-3-butyn-1-amine)
-
Materials: 3-Butyn-1-amine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-butyn-1-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (Et₃N) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (but-3-yn-1-yl)carbamate as a pure compound.
-
Step 2: Synthesis of tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate
-
Materials: tert-butyl (but-3-yn-1-yl)carbamate, 3-iodopyridine (or 3-bromopyridine), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), and a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl (but-3-yn-1-yl)carbamate (1.2 eq), 3-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous triethylamine and the chosen solvent (THF or DMF).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the protected product.
-
Step 3: Deprotection to this compound
-
Materials: tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol).
-
Procedure:
-
Dissolve the Boc-protected compound from Step 2 in dichloromethane or another suitable solvent.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane/methanol.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting crude product, likely as a salt (e.g., trifluoroacetate or hydrochloride), can be purified by recrystallization or by neutralization with a base followed by extraction and chromatographic purification to yield the free amine.
-
Potential Biological Activity and Applications in Drug Development
While no specific biological activity has been reported for this compound, the pyridine and alkyne moieties are present in numerous biologically active compounds.
-
Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4][5].
-
Alkyne-containing molecules have been explored as inhibitors of various enzymes and receptors in the central nervous system. The rigid nature of the alkyne can provide a specific orientation for binding to a target protein.
-
Compounds with a 3-(pyridin-3-yl)ethynyl moiety have been investigated for their potential as kinase inhibitors and for other therapeutic applications.
Given these precedents, this compound could be a valuable scaffold for the development of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the generation of a library of derivatives for screening against various biological targets.
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: Proposed synthetic workflow for this compound.
Disclaimer: The information provided in this technical guide, particularly concerning the experimental protocols and predicted properties of this compound, is based on established chemical principles and data from analogous compounds. It is intended for informational purposes for qualified researchers and should be used with appropriate caution. Experimental procedures should be developed and validated in a controlled laboratory setting.
References
- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Pyridin-3-yl)but-3-yn-1-amine
This technical guide provides a comprehensive overview of 4-(pyridin-3-yl)but-3-yn-1-amine, a pyridine-containing alkynylamine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, proposed physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance with a focus on relevant signaling pathways.
Chemical Identity and Properties
The compound of interest is systematically named 4-(pyridin-3-yl)but-3-yn-1-amine according to IUPAC nomenclature. As of the compilation of this guide, a specific CAS number for this molecule has not been assigned in major chemical databases. However, the corresponding alcohol, 4-(pyridin-3-yl)but-3-yn-1-ol, is registered under CAS Number 138487-20-4 [1][2]. The amine derivative is a structurally related compound where the terminal hydroxyl group is replaced by an amino group.
Physicochemical Data
| Property | 4-(Pyridin-3-yl)but-3-yn-1-ol (Precursor) | 4-(Pyridin-3-yl)but-3-yn-1-amine (Estimated) | Data Source |
| Molecular Formula | C₉H₉NO | C₉H₁₀N₂ | Calculated |
| Molecular Weight | 147.17 g/mol | 146.19 g/mol | Calculated |
| IUPAC Name | 4-(pyridin-3-yl)but-3-yn-1-ol | 4-(pyridin-3-yl)but-3-yn-1-amine | IUPAC Rules |
| CAS Number | 138487-20-4 | Not Assigned | Database |
| XLogP3 (Computed) | 0.8 | ~0.6 | Estimated |
| Hydrogen Bond Donors | 1 | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | 2 | Calculated |
| Polar Surface Area | 32.9 Ų | ~40 Ų | Estimated |
Experimental Protocols: Synthesis of 4-(Pyridin-3-yl)but-3-yn-1-amine
A plausible and efficient synthetic route to obtain 4-(pyridin-3-yl)but-3-yn-1-amine is a two-step process starting from the commercially available 4-(pyridin-3-yl)but-3-yn-1-ol. This procedure involves the conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with an amine precursor and subsequent deprotection. The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.
Step 1: Synthesis of N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide
-
Reagents and Materials :
-
4-(Pyridin-3-yl)but-3-yn-1-ol
-
Triphenylphosphine (PPh₃)
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure : a. In a dry round-bottom flask under an inert atmosphere, dissolve 4-(pyridin-3-yl)but-3-yn-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF. b. Cool the resulting solution to 0 °C in an ice bath. c. Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. d. Allow the reaction mixture to slowly warm to room temperature and stir overnight. e. Monitor the reaction progress using thin-layer chromatography (TLC). f. Upon completion, concentrate the reaction mixture under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted phthalimide.
Step 2: Synthesis of 4-(Pyridin-3-yl)but-3-yn-1-amine
-
Reagents and Materials :
-
N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
-
Reflux condenser
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
-
Procedure : a. Dissolve the N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide (1.0 eq) obtained from the previous step in ethanol or methanol in a round-bottom flask. b. Add hydrazine hydrate (5-10 eq) to the solution. c. Heat the reaction mixture to reflux and maintain for 2-4 hours. A precipitate of phthalhydrazide should form. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. f. Concentrate the filtrate under reduced pressure to remove the solvent. g. Dissolve the residue in dichloromethane and wash with water. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(pyridin-3-yl)but-3-yn-1-amine. i. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Potential Biological Activity and Signaling Pathways
While no direct biological studies on 4-(pyridin-3-yl)but-3-yn-1-amine have been reported, the pyridine moiety is a well-established pharmacophore present in a wide range of biologically active compounds and FDA-approved drugs.[3] The presence of the nitrogen atom in the pyridine ring can enhance pharmacokinetic properties through hydrogen bonding with biological targets.[3]
Structurally related compounds containing the pyridin-3-yl group have shown significant inhibitory activity against important cellular targets. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential applications in cancer therapy. Furthermore, 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been synthesized and evaluated as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), another crucial target in oncology and inflammatory diseases.[4]
Given this precedent, it is plausible that 4-(pyridin-3-yl)but-3-yn-1-amine could exhibit inhibitory activity against protein kinases, such as those in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.
Below is a conceptual diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for compounds like 4-(pyridin-3-yl)but-3-yn-1-amine.
The logical workflow for investigating the biological activity of this novel compound would involve its synthesis, purification, and subsequent screening against a panel of protein kinases, particularly those implicated in cancer and inflammatory diseases.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Pyridin-3-ylbut-3-yn-1-amine: Physicochemical Properties, Synthesis, and Potential Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological relevance of the novel compound 4-Pyridin-3-ylbut-3-yn-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from closely related analogs and established chemical principles to provide a robust profile for research and development purposes.
Core Physicochemical Properties
Table 1: Physicochemical Data of this compound and a Close Analog
| Property | This compound (Estimated) | N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine[1] |
| Molecular Formula | C₉H₁₀N₂ | C₁₀H₁₂N₂ |
| Molecular Weight | 146.19 g/mol | 160.22 g/mol |
| IUPAC Name | 4-(pyridin-3-yl)but-3-yn-1-amine | N-methyl-4-pyridin-3-ylbut-3-yn-1-amine |
| SMILES | NC1CCC#CC2=CC=CN=C2 | CNCCC#CC1=CN=CC=C1 |
| CAS Number | Not available | Not available |
| logP (calculated) | ~0.9 | 1.1 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Polar Surface Area | 38.9 Ų (estimated) | 24.9 Ų |
| Boiling Point | Higher than the N-methyl analog due to increased hydrogen bonding | Not available |
| Solubility | Expected to be soluble in water and polar organic solvents[2][3][4] | Not available |
| pKa (pyridinium ion) | ~5.2 (for the pyridine nitrogen)[3] | ~5.2 (for the pyridine nitrogen) |
| pKa (ammonium ion) | ~10-11 (estimated for the primary amine) | ~10-11 (estimated for the secondary amine) |
Note: Estimated values are based on the properties of the N-methyl analog and general principles of physical organic chemistry. The primary amine is expected to have a slightly lower logP and higher boiling point than its N-methyl counterpart due to the presence of two N-H bonds, which increase polarity and the capacity for hydrogen bonding.
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methodologies for the synthesis of its alcohol analog, 4-(Pyridin-3-yl)but-3-yn-1-ol. The proposed synthesis involves a Sonogashira coupling followed by functional group interconversion.
Step 1: Sonogashira Coupling of 3-Ethynylpyridine with a Protected Amino-alkyne Precursor
This step involves the palladium-catalyzed cross-coupling of 3-ethynylpyridine with a suitable protected 2-aminoethyl halide.
-
Materials: 3-Ethynylpyridine, N-(2-bromoethyl)phthalimide, Palladium(II) acetate, Triphenylphosphine, Copper(I) iodide, Triethylamine, Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 3-ethynylpyridine (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in a mixture of THF and triethylamine (3:1 v/v), add Palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and Copper(I) iodide (0.03 eq).
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide, is purified by column chromatography on silica gel.
-
Step 2: Deprotection to Yield this compound
The phthalimide protecting group is removed to yield the final primary amine.
-
Materials: N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide, Hydrazine monohydrate, Ethanol.
-
Procedure:
-
The purified N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide from Step 1 is dissolved in ethanol.
-
Hydrazine monohydrate (5.0 eq) is added to the solution.
-
The mixture is heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
After cooling to room temperature, the precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in dichloromethane and washed with water to remove any remaining hydrazine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by distillation or crystallization if necessary.
-
Potential Biological Significance and Signaling Pathways
While this compound itself has not been extensively studied, the pyridine scaffold is a well-established pharmacophore in numerous biologically active compounds.[2] Its derivatives have shown a wide range of activities, including antibacterial, antifungal, and anticancer properties.[5][6][7][8][9]
The structural similarity of this compound to known kinase inhibitors suggests that it could potentially target signaling pathways involved in cell proliferation and survival. For instance, many kinase inhibitors feature a heterocyclic amine that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
The pyridine ring can act as a bioisostere for other aromatic systems and its basic nitrogen atom can participate in crucial hydrogen bonding with target proteins.[2] The butynyl linker provides a rigid scaffold that can position the terminal amine group for optimal interaction with a biological target.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Conceptual Kinase Inhibition Pathway
Caption: Conceptual model of kinase inhibition by this compound.
Disclaimer: This document is intended for research and informational purposes only. The proposed synthetic protocols have not been experimentally validated and should be performed by qualified personnel in a controlled laboratory setting. The biological activities discussed are hypothetical and based on structural analogies. Further experimental investigation is required to validate these claims.
References
- 1. N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine | C10H12N2 | CID 15860335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on 4-Pyridin-3-ylbut-3-yn-1-amine
This document provides a detailed overview of the molecular properties of 4-Pyridin-3-ylbut-3-yn-1-amine, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide synthesizes information from structurally related compounds to deduce its fundamental characteristics.
Molecular Structure and Properties
This compound consists of a pyridine ring linked to a butyne chain with a terminal amine group. The structural components are a pyridine ring, a four-carbon alkynyl chain, and a primary amine. Based on the structures of closely related molecules such as N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine and 4-(pyridin-3-yl)but-3-yn-1-ol, the molecular formula and weight have been calculated.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | Deduced from related compounds |
| Molecular Weight | 146.19 g/mol | Calculated from the molecular formula |
Experimental Protocols
Mandatory Visualization
The following diagram illustrates the logical relationship of the structural components of this compound.
SMILES notation for 4-Pyridin-3-ylbut-3-yn-1-amine
SMILES Notation: NCCC#Cc1cccnc1
This technical guide provides an in-depth overview of 4-Pyridin-3-ylbut-3-yn-1-amine, a molecule of interest for researchers in drug discovery and chemical biology. Due to the limited publicly available data for this specific compound, this document focuses on its chemical structure, a proposed synthetic route based on established chemical reactions, and the biological context of related pyridine-containing compounds.
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| IUPAC Name | 4-(pyridin-3-yl)but-3-yn-1-amine |
| Canonical SMILES | NCCC#Cc1cccnc1 |
| Related Compounds | 4-(Pyridin-3-yl)but-3-yn-1-ol[1], N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine[2] |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]
The proposed synthetic workflow is depicted below:
Caption: Proposed synthesis of this compound via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling (General Procedure)
The following is a generalized experimental protocol for a Sonogashira coupling reaction that could be adapted for the synthesis of this compound.
Materials:
-
3-Bromopyridine
-
But-3-yn-1-amine[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base to the flask.
-
To this mixture, add but-3-yn-1-amine dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to yield the desired product, this compound.
Biological Context and Potential Applications
While no specific biological activity has been reported for this compound, the pyridin-3-yl moiety is present in numerous biologically active compounds. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as novel cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.[5] Additionally, other pyridine-containing compounds have shown potential as PI3Kδ inhibitors and for other therapeutic applications.[6]
The structural motif of a pyridine ring linked to a butynylamine chain could be of interest for screening in various biological assays, particularly in the context of kinase inhibition or as a scaffold for further chemical modifications in drug discovery programs.
Data Presentation
Currently, there is no publicly available quantitative data for this compound. Researchers are encouraged to screen this compound in relevant biological assays to generate data on its activity, potency, and selectivity.
Signaling Pathways
As there is no reported biological activity for this compound, a signaling pathway diagram cannot be provided at this time. Future research identifying a biological target for this compound would enable the visualization of its mechanism of action.
References
- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine | C10H12N2 | CID 15860335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. 88211-50-1|But-3-yn-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Insights into 4-Pyridin-3-ylbut-3-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Pyridin-3-ylbut-3-yn-1-amine, a molecule of interest in medicinal chemistry and drug development. Due to the absence of experimentally acquired spectra in publicly available databases, this guide presents predicted data based on the analysis of structurally related compounds. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules is provided, alongside a plausible synthetic pathway for the target compound. This document aims to serve as a valuable resource for researchers working with this and analogous molecular scaffolds.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a butyn-amine chain. This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse biological activities associated with both pyridine and terminal alkyne-containing molecules. Accurate characterization of such compounds is paramount, with NMR spectroscopy being the cornerstone for structural elucidation. This guide addresses the current lack of available NMR data for this specific molecule by providing robust predictions and a framework for its experimental investigation.
Predicted NMR Spectral Data
While experimental ¹H and ¹³C NMR data for this compound are not currently available in the surveyed literature, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the known spectral data of analogous structures, including 3-ethynylpyridine and but-3-yn-1-amine.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the aliphatic chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the amino group, as well as the anisotropic effects of the alkyne bond.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 8.6 - 8.8 | dd | ~2.0, 0.8 |
| H-6' | 8.5 - 8.7 | dd | ~4.8, 1.6 |
| H-5' | 7.7 - 7.9 | ddd | ~7.9, 2.0, 1.6 |
| H-4' | 7.2 - 7.4 | ddd | ~7.9, 4.8, 0.8 |
| H-1 | 2.8 - 3.0 | t | ~6.5 |
| H-2 | 2.5 - 2.7 | t | ~6.5 |
| -NH₂ | 1.5 - 2.5 | br s | - |
Predicted data is based on analysis of similar structures. Experimental verification is required.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The chemical shifts of the pyridine carbons are characteristic of aza-aromatic systems, while the sp-hybridized carbons of the alkyne will appear in the typical range for such functionalities. The aliphatic carbons will be found at lower chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-2' | 152 - 154 |
| C-6' | 148 - 150 |
| C-5' | 138 - 140 |
| C-4' | 123 - 125 |
| C-3' | 120 - 122 |
| C-4 | 85 - 87 |
| C-3 | 82 - 84 |
| C-1 | 40 - 42 |
| C-2 | 25 - 27 |
Predicted data is based on analysis of similar structures. Experimental verification is required.
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If the compound has limited solubility, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent to provide a reference peak at 0.00 ppm. Modern NMR spectrometers can also lock onto the deuterium signal of the solvent.
-
Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Pulse Program: zg30 (or a standard 1D proton experiment)
-
Number of Scans (NS): 16-64
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Pulse Program: zgpg30 (or a standard proton-decoupled 1D carbon experiment)
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm (centered around 120 ppm)
-
Temperature: 298 K
2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).
Plausible Synthetic Pathway
A plausible and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
The proposed synthesis involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with but-3-yn-1-amine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Reaction Scheme:
Key Reagents and Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other suitable palladium complexes.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI).
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature: Room temperature to mild heating (50-80 °C).
Visualizations
The following diagrams illustrate the chemical structure of the target molecule and a general workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR-based structure elucidation.
Conclusion
This technical guide provides a foundational resource for the spectroscopic characterization and synthesis of this compound. While the presented NMR data is predictive, it offers a robust starting point for researchers. The detailed experimental protocols and the plausible synthetic route are intended to facilitate the practical investigation of this and related compounds, ultimately aiding in the advancement of drug discovery and development programs. Experimental verification of the predicted spectral data is strongly encouraged.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Pyridin-3-ylbut-3-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry analysis of 4-Pyridin-3-ylbut-3-yn-1-amine. While specific experimental data for this compound is not widely published, this document outlines the expected mass spectrometric behavior, plausible fragmentation patterns, and detailed experimental protocols based on the analysis of structurally related compounds and established principles of mass spectrometry.
Introduction to this compound
This compound is a heterocyclic amine containing a pyridine ring, a butynylamine side chain, and a terminal primary amine. Its structure suggests potential applications in medicinal chemistry and drug development, making its accurate characterization by mass spectrometry crucial. The molecular formula for this compound is C₉H₁₀N₂ and its predicted monoisotopic mass is approximately 146.08 g/mol . The presence of a basic pyridine nitrogen and a primary amine makes this compound amenable to analysis by various ionization techniques.
Predicted Mass Spectrum and Fragmentation
Based on the structure of this compound, a full-scan mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) in electron ionization (EI-MS) or a protonated molecular ion ([M+H]⁺) in electrospray ionization (ESI-MS).
Table 1: Predicted Key Mass-to-Charge Ratios (m/z) and Plausible Fragment Identities for this compound.
| Predicted m/z | Ion Formula | Plausible Fragment Structure / Origin | Ionization Mode |
| 146.08 | [C₉H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) | EI |
| 147.09 | [C₉H₁₁N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) | ESI |
| 130.06 | [C₈H₈N₂]⁺˙ | Loss of CH₄ | EI |
| 117.06 | [C₈H₇N]⁺˙ | Loss of CH₂NH₂ (α-cleavage) | EI |
| 104.05 | [C₇H₆N]⁺ | Loss of C₂H₃N from pyridine ring fragmentation | EI/ESI |
| 91.05 | [C₆H₅N]⁺˙ | Further fragmentation of the butynylamine chain | EI |
| 78.03 | [C₅H₄N]⁺ | Pyridine ring fragment | EI/ESI |
| 30.03 | [CH₄N]⁺ | CH₂=NH₂⁺ (α-cleavage product) | EI |
Note: The m/z values are predicted based on the chemical formula and may vary slightly in experimental data.
Proposed Fragmentation Pathway
The fragmentation of this compound in mass spectrometry is likely to be driven by the presence of the primary amine and the pyridine ring. The most probable fragmentation pathway involves alpha-cleavage, a characteristic fragmentation of amines.[1]
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the mass spectrometry analysis of this compound.
4.1. Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For LC-MS analysis, dilute to an appropriate concentration based on the sensitivity of the instrument.
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Adjust cone and desolvation gas flows to optimize the signal.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-500) and in tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, select the precursor ion corresponding to [M+H]⁺ (m/z 147.09) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
4.3. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the primary amine may be necessary to improve volatility and chromatographic peak shape.
-
Derivatization (Optional): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Scan from m/z 30 to 300.
Caption: General experimental workflows for LC-MS and GC-MS analysis.
Data Interpretation
-
Molecular Ion: The presence of a peak at the expected m/z for the molecular ion (or protonated molecular ion) confirms the identity of the compound. The nitrogen rule can be applied; an even molecular weight corresponds to an even number of nitrogen atoms.
-
Fragmentation Pattern: The fragmentation pattern should be consistent with the proposed structure. The presence of a significant peak corresponding to α-cleavage (loss of •CH₂NH₂) would be a strong indicator for the butynylamine chain. Fragments corresponding to the pyridine ring (e.g., m/z 78) would further support the identification.
-
High-Resolution Mass Spectrometry (HRMS): HRMS data can be used to determine the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the structural assignment.
Conclusion
The mass spectrometry analysis of this compound can be effectively performed using both LC-MS and GC-MS techniques. This guide provides a comprehensive framework for researchers to develop and execute analytical methods for the characterization of this and structurally similar compounds. The predicted fragmentation patterns and detailed experimental protocols serve as a robust starting point for method development and data interpretation in the fields of chemical research and drug development.
References
Navigating the Solubility Landscape of 4-Pyridin-3-ylbut-3-yn-1-amine: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Pyridin-3-ylbut-3-yn-1-amine, a compound of interest in contemporary drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the critical importance of solubility in preclinical research and offers a comprehensive overview of standardized experimental protocols for determining solubility in both dimethyl sulfoxide (DMSO) and various aqueous buffers. While specific quantitative solubility data for this compound is not publicly available, this guide presents solubility data for structurally related compounds to provide valuable context and predictive insights.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from initial screening to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's ability to dissolve in aqueous environments is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. Similarly, solubility in organic solvents like DMSO is essential for the initial handling, storage, and high-throughput screening of compound libraries. Understanding the solubility profile of a novel chemical entity such as this compound is therefore a foundational step in its development pathway.
Physicochemical Properties and Solubility Predictions
This compound is a heterocyclic compound featuring a pyridine ring, a butynylamine side chain, and an amine group. The presence of the basic pyridine nitrogen and the primary amine suggests that the compound's aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of soluble salts. The alkyne group and the carbon backbone contribute to its lipophilicity, which may counterbalance the hydrophilic contributions of the nitrogen atoms.
While experimental data for the target compound is pending, an examination of structurally analogous compounds can offer valuable estimations of its solubility behavior.
Solubility Data of Structurally Related Compounds
To provide a framework for understanding the potential solubility of this compound, the following tables summarize the known solubility of key structural fragments: pyridine, 3-ethynylpyridine, and a related aminoalkyne.
| Compound Name | Structure | Solvent | Solubility |
| Pyridine | C₅H₅N | Water | Miscible[1][2][3] |
| DMSO | Miscible[4] | ||
| 3-Ethynylpyridine | C₇H₅N | Water | Slightly soluble[5] |
| DMSO | 100 mg/mL (969.74 mM)[6] | ||
| 4-Aminobut-1-ene* | C₄H₉N | Water | Miscible[7] |
Note: Data for 4-aminobut-1-yne was not available; 4-aminobut-1-ene is presented as a close structural analog.
These data suggest that the pyridine moiety contributes to good solubility in both polar protic and polar aprotic solvents. The addition of the ethynyl group in 3-ethynylpyridine reduces aqueous solubility while maintaining high solubility in DMSO. The amino-alkane/alkene chain is expected to enhance aqueous solubility. Therefore, it can be reasonably inferred that this compound will exhibit good solubility in DMSO and moderate, pH-dependent solubility in aqueous buffers.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility requires robust and well-defined experimental protocols. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement. The shake-flask method is the most common technique for determining thermodynamic solubility.
Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to assess the impact of pH on solubility.
-
Use pure DMSO as the organic solvent.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent (aqueous buffers and DMSO).
-
Ensure enough solid is added so that undissolved material remains visible at the end of the experiment.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator set at a constant temperature (typically 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.
-
Workflow for Thermodynamic Solubility Determination:
Thermodynamic Solubility Workflow
Kinetic Solubility Determination (Nephelometry)
Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when it is rapidly introduced from a concentrated DMSO stock solution into an aqueous buffer. This method is high-throughput and commonly used in early drug discovery to identify compounds with potential solubility liabilities.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer, which measures light scattering.
Detailed Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4). This creates a range of compound concentrations.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for potential precipitation.
-
-
Measurement:
-
Measure the light scattering of each well using a laser nephelometer. An increase in scattered light indicates the formation of a precipitate.
-
-
Data Analysis:
-
Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
-
Workflow for Kinetic Solubility Determination:
Kinetic Solubility Workflow
Conclusion and Future Directions
While definitive solubility data for this compound awaits experimental determination, the structural analysis and data from related compounds suggest favorable solubility in DMSO and moderate, pH-dependent solubility in aqueous media. The detailed experimental protocols provided in this guide offer a robust framework for obtaining precise and reliable solubility data. For drug development professionals, a thorough understanding and early assessment of solubility are paramount to mitigating risks and ensuring the successful progression of promising therapeutic candidates. It is recommended that both thermodynamic and kinetic solubility assays be performed to gain a comprehensive understanding of the compound's behavior under various experimental conditions. Further studies could also explore the use of co-solvents and formulation strategies to enhance aqueous solubility if required.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine [wgbis.ces.iisc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
The Rise of Pyridinyl Alkyne Amines: A Technical Guide to Synthesis, Activity, and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The convergence of three key chemical moieties—the pyridine ring, the alkyne linker, and an amine group—has given rise to a promising class of compounds known as pyridinyl alkyne amines. These scaffolds are gaining significant attention in medicinal chemistry due to their versatile synthesis and potent biological activities, particularly as kinase inhibitors. This technical guide provides an in-depth review of their synthesis, summarizes key quantitative data on their biological activity, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.
I. Synthesis of Pyridinyl Alkyne Amine Scaffolds
The construction of pyridinyl alkyne amine compounds is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a robust and efficient method for linking the pyridinyl and alkyne components.
Key Synthetic Method: Sonogashira Coupling
The Sonogashira coupling is a versatile and widely used reaction for the synthesis of alkynyl-substituted aromatic compounds. For pyridinyl alkyne amines, a common approach involves the coupling of a halogenated aminopyridine with a terminal alkyne.
Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [1][2]
This protocol outlines a general method for synthesizing 2-amino-3-alkynylpyridines.
-
Reaction Setup: In a 10 mL round-bottomed flask, under a nitrogen atmosphere, add palladium trifluoroacetate (Pd(CF₃COO)₂, 4.2 mg, 2.5 mol%), triphenylphosphine (PPh₃, 6.6 mg, 5.0 mol%), and copper(I) iodide (CuI, 4.8 mg, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of N,N-Dimethylformamide (DMF) to the flask and stir the mixture for 30 minutes.
-
Reagent Addition: To the stirred mixture, add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the desired terminal alkyne (0.6 mmol). Add 1 mL of triethylamine (Et₃N) as the base.
-
Reaction Conditions: Heat the reaction mixture at 100°C for 3 hours.
-
Monitoring and Workup: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is typically subjected to an aqueous workup and purified by column chromatography to yield the desired 2-amino-3-alkynylpyridine product.
Yields for this reaction are reported to be in the moderate to excellent range (72% - 96%), demonstrating its efficiency and broad applicability for various substrates[1][2].
References
In-depth Technical Guide: Computational Modeling and Theoretical Properties of 4-Pyridin-3-ylbut-3-yn-1-amine
Introduction
The pyridine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of an aminobutynyl substituent at the 3-position of the pyridine ring, as in 4-Pyridin-3-ylbut-3-yn-1-amine, presents an intriguing molecular architecture with potential applications in neuroscience, oncology, and infectious diseases. The amine group offers a site for hydrogen bonding and salt formation, enhancing solubility and potential target interactions, while the butynyl linker provides specific spatial and electronic characteristics.
This technical guide outlines a comprehensive computational and theoretical approach to characterizing this compound, providing a roadmap for in-silico analysis and subsequent experimental validation.
Molecular and Physicochemical Properties
A fundamental step in the characterization of a novel compound is the determination of its molecular and physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for the target molecule is pending, computational methods provide reliable initial estimates.
Table 1: Predicted Physicochemical Properties of this compound and a Related Structure
| Property | This compound (Predicted) | 4-(Pyridin-3-yl)but-3-yn-1-ol (Computed)[1] |
| Molecular Formula | C₉H₁₀N₂ | C₉H₉NO |
| Molecular Weight | 146.19 g/mol | 147.17 g/mol |
| XLogP3 | Value not available | 0.8 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bond Count | 3 | 3 |
| Exact Mass | 146.08440 g/mol | 147.068413911 Da |
| Topological Polar Surface Area | 38.9 Ų | 33.1 Ų |
Note: Predicted values for this compound are based on standard computational algorithms. The data for 4-(Pyridin-3-yl)but-3-yn-1-ol is provided for comparative purposes.
Computational Modeling Workflow
A robust computational workflow is essential for a thorough in-silico investigation. The following diagram illustrates a typical process for characterizing a novel small molecule like this compound.
Caption: A generalized workflow for the computational analysis of a small molecule.
Theoretical Properties and Quantum Mechanical Calculations
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Table 2: Illustrative DFT-Calculated Properties (Hypothetical)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
| Mulliken Atomic Charges | Pyridine N: -0.4 e | Indicates sites for electrostatic interactions |
| Amine N: -0.6 e |
Experimental Protocol: DFT Calculations
-
Structure Optimization: The 3D structure of this compound is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and atomic charges.
-
Solvation Effects: To simulate a biological environment, calculations can be repeated using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) with water as the solvent.
Potential Biological Activity and Drug Development Considerations
The structural motifs within this compound suggest several potential biological activities. Pyridine derivatives are known to act as inhibitors of various enzymes and receptors. For instance, some pyridinyl pyrimidines have shown activity as Bcr-Abl inhibitors in cancer therapy, while others have been investigated as CDK2 inhibitors.[2][3] The aminopyridine scaffold is also found in compounds with applications in treating neurological disorders.
Logical Relationship for Target Identification
The process of identifying potential biological targets for a novel compound can be guided by a combination of computational and experimental approaches.
Caption: A logical workflow for identifying and validating biological targets.
Synthesis and Further Research
While this guide focuses on the computational aspects, the synthesis of this compound is a critical next step. The synthesis could potentially be achieved through a Sonogashira coupling reaction between a protected 3-halopyridine and a suitable butyn-1-amine derivative, followed by deprotection. Various synthetic routes for related pyridine derivatives have been reported in the literature.[4][5][6]
Future research should focus on:
-
Synthesis and structural confirmation of this compound.
-
Experimental determination of its physicochemical properties.
-
In-vitro screening against a panel of relevant biological targets to validate computational predictions.
-
In-vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the compound.
Conclusion
This compound represents a novel chemical entity with significant potential for drug discovery. The computational and theoretical framework outlined in this guide provides a comprehensive strategy for its initial characterization. By integrating in-silico predictions with experimental validation, researchers can efficiently explore the therapeutic potential of this and other related pyridine derivatives, paving the way for the development of new and effective medicines.
References
- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 4-Pyridin-3-ylbut-3-yn-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential biological targets of 4-Pyridin-3-ylbut-3-yn-1-amine. Due to a lack of direct experimental data for this specific compound in the public domain, the information presented herein is primarily based on the analysis of structurally similar molecules and the known pharmacology of the pyridine functional group in medicinal chemistry. All data and proposed targets should be considered predictive and require experimental validation.
Introduction
This compound is a small molecule featuring a pyridine ring linked to a butynylamine chain. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyridine ring in numerous biologically active compounds. The presence of a terminal primary amine and an internal alkyne suggests potential for various molecular interactions, including hydrogen bonding, metal coordination, and covalent modification, making it a candidate for interacting with a range of biological macromolecules. This guide synthesizes the available information on analogous compounds to elucidate the most probable biological targets and provides detailed experimental methodologies for their investigation.
Primary Potential Target: Nicotinic Acetylcholine Receptors (nAChRs)
The most compelling evidence from structurally related compounds points towards the nicotinic acetylcholine receptors (nAChRs) as the primary biological target for this compound. nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1][2][3] They are involved in a wide array of physiological processes, including cognitive function, memory, and attention.[3][4]
The structural analog, 3-(4-Aminobutyn-1-yl)pyridine, has been shown to bind to α4β2 nicotinic cholinergic receptors. Furthermore, (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, known as metanicotine, is a high-affinity agonist for central nervous system nAChRs. This strong precedent suggests that this compound is also likely to exhibit affinity for nAChRs, particularly the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.[5]
Quantitative Data for Structural Analogs
The following table summarizes the available binding affinity data for compounds structurally related to this compound. This data provides a strong rationale for prioritizing the investigation of nAChRs.
| Compound Name | Receptor Subtype | Assay Type | Affinity (Ki) | Reference |
| (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine (Metanicotine) | CNS nAChRs | Radioligand Binding | 16 nM |
Signaling Pathway
Upon agonist binding, nAChRs undergo a conformational change that opens an intrinsic ion channel, permeable to cations such as Na+ and Ca2+. The influx of these ions leads to depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential and the propagation of the nerve impulse.
Potential Secondary / Off-Targets
The pyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of various enzymes and receptor antagonists. Therefore, it is plausible that this compound could exhibit activity at other targets, which may be considered as secondary or off-targets.
-
Cyclin-Dependent Kinase 2 (CDK2): Several N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent CDK2 inhibitors.[6] CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in oncology.[7]
-
Phosphoinositide 3-kinase delta (PI3Kδ): Pyridine and quinazoline derivatives have been developed as potent and selective inhibitors of PI3Kδ, a target for hematological malignancies and inflammatory diseases.[8][9][10]
-
Adenosine Receptors: Pyridine-containing compounds have been investigated as antagonists for adenosine receptors, particularly the A2A subtype, which is a target in cancer immunotherapy.[11][12][13][14]
Experimental Protocols
To empirically determine the biological targets of this compound, a series of in vitro assays should be conducted. The following is a detailed protocol for a representative radioligand competition binding assay to assess the affinity of the compound for the α4β2 nAChR subtype.
Radioligand Competition Binding Assay for α4β2 nAChR
Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nicotinic acetylcholine receptor.
Materials:
-
HEK293 cells stably expressing the human α4β2 nAChR.
-
Radioligand: [3H]Cytisine or [3H]Epibatidine.[15]
-
Test compound: this compound.
-
Non-specific binding control: Nicotine or unlabeled epibatidine at a high concentration (e.g., 1 mM).
-
Binding buffer: e.g., 50 mM TRIS-HCl, pH 7.4, containing 120 mM NaCl, and 5 mM KCl.[16]
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) presoaked in polyethyleneimine.
-
Cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the α4β2 nAChR to confluency.
-
Wash the cells with phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenize the cell pellet in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of the radioligand (e.g., at its Kd concentration).
-
Add varying concentrations of the test compound (this compound) in a serial dilution.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Conclusion
Based on the analysis of structurally related compounds, the primary potential biological target for this compound is the nicotinic acetylcholine receptor family, with a particular likelihood of interaction with the α4β2 subtype. The high affinity of close analogs for this receptor class provides a strong rationale for initiating a research program focused on nAChRs. However, the promiscuity of the pyridine scaffold in binding to various protein targets, including kinases and other receptors, suggests that a broader screening panel should be employed to identify potential secondary and off-target activities. The experimental protocols outlined in this guide provide a starting point for the empirical validation of these potential biological targets. Future research should focus on the synthesis and in vitro testing of this compound to confirm its biological activity and selectivity profile.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chinese investigators identify new adenosine receptor antagonists | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
Methodological & Application
Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine from 3-ethynylpyridine
Application Note: Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine
**Abstract
This application note provides a detailed protocol for the synthesis of this compound from 3-ethynylpyridine. The synthesis is a two-step process involving an initial Sonogashira coupling reaction followed by the deprotection of a tert-butyloxycarbonyl (Boc) protecting group. This compound and its derivatives are of interest to researchers in drug development and medicinal chemistry due to their structural motifs, which are present in various biologically active molecules. The protocols provided herein are designed for researchers, scientists, and professionals in the field of drug development.
**Introduction
The synthesis of pyridine-containing alkynes is a significant area of research in medicinal chemistry, as these scaffolds are key components of numerous pharmaceutical agents. The target molecule, this compound, incorporates both a pyridine ring and a terminal amine, making it a versatile building block for further chemical modifications. The synthetic route described employs a robust and widely used Sonogashira coupling reaction to form the crucial carbon-carbon bond between 3-ethynylpyridine and a protected amino-alkyne.[1][2][3] The subsequent deprotection step efficiently yields the desired primary amine.[4][5][6]
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Sonogashira Coupling: 3-Ethynylpyridine is coupled with tert-butyl (but-3-yn-1-yl)carbamate using a palladium-copper catalyst system to yield tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate.
-
Step 2: Boc Deprotection: The Boc protecting group is removed from the coupled product using trifluoroacetic acid (TFA) to afford the final product, this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Grade |
| 3-Ethynylpyridine | Commercially Available | ≥97% |
| tert-Butyl (but-3-yn-1-yl)carbamate | Commercially Available | ≥95% |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Commercially Available | Catalyst Grade |
| CuI (Copper(I) iodide) | Commercially Available | ≥98% |
| Triethylamine (TEA) | Commercially Available | Anhydrous, ≥99.5% |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous, ≥99.9% |
| Dichloromethane (DCM) | Commercially Available | Anhydrous, ≥99.8% |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade, ≥99% |
| Saturated aqueous NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | Laboratory Grade |
Step 1: Synthesis of tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate (Sonogashira Coupling)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 3-ethynylpyridine (1.0 eq), tert-butyl (but-3-yn-1-yl)carbamate (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio by volume. The final concentration of 3-ethynylpyridine should be approximately 0.2 M.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate.
Table 2: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 75-90% |
Step 2: Synthesis of this compound (Boc Deprotection)
Protocol:
-
Dissolve the purified tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. The concentration should be approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The deprotection is typically rapid and can be monitored by TLC.[4][6]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking) or by crystallization if applicable.
Table 3: Typical Reaction Parameters for Boc Deprotection
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | >90% |
Visualizations
Experimental Workflow
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving a Sonogashira coupling followed by the deprotection of a Boc-protected amine.
Overview of the Synthetic Pathway
The synthesis commences with a palladium-catalyzed Sonogashira cross-coupling reaction between 3-bromopyridine and a suitable N-protected derivative of but-3-yn-1-amine, specifically tert-butyl but-3-yn-1-ylcarbamate. This reaction efficiently forms the carbon-carbon bond between the pyridine ring and the alkyne. The subsequent step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | tert-Butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate | C₁₄H₁₈N₂O₂ | 246.31 | 75-85 |
| 2 | This compound | C₉H₁₀N₂ | 146.19 | >95 |
Experimental Protocols
Step 1: Synthesis of tert-Butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate (Sonogashira Coupling)
This procedure is adapted from a similar Sonogashira coupling of 3-bromopyridine derivatives.
Materials:
-
3-Bromopyridine
-
tert-Butyl but-3-yn-1-ylcarbamate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.025 eq) and copper(I) iodide (0.05 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask and stir the mixture for 15 minutes at room temperature.
-
Add 3-bromopyridine (1.0 eq) and tert-butyl but-3-yn-1-ylcarbamate (1.2 eq) to the reaction mixture.
-
Add triethylamine (Et₃N) (2.0 eq) to the flask.
-
Heat the reaction mixture to 80-100°C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate as a solid.
Step 2: Synthesis of this compound (Boc Deprotection)
This is a standard procedure for the removal of a Boc protecting group.
Materials:
-
tert-Butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate, anhydrous
Procedure:
-
Dissolve tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use without further purification.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes & Protocols: Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine via Sonogashira Coupling
Introduction
4-Pyridin-3-ylbut-3-yn-1-amine is a valuable building block in medicinal chemistry and materials science, featuring a pyridyl group coupled to a functionalized alkyne. Its synthesis is most effectively achieved through the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2] The Sonogashira reaction is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[1][3]
This document provides a detailed overview of the reaction mechanism, a generalized experimental protocol, and representative data for the synthesis of this compound, intended for researchers in drug development and synthetic chemistry.
Reaction Mechanism: The Sonogashira Coupling
The synthesis of this compound is accomplished by the cross-coupling of a 3-halopyridine (e.g., 3-bromopyridine) with a protected 4-aminobut-1-yne (e.g., tert-butyl (but-3-yn-1-yl)carbamate). The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]
1. The Palladium Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the oxidative addition of the 3-halopyridine to a zerovalent palladium(0) complex (often generated in situ from a Pd(II) precatalyst), forming a Pd(II) intermediate.[1][4] The reactivity order for the halide is I > Br > Cl.[1]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step.[5]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final product, this compound (in its protected form), and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][5]
2. The Copper Catalytic Cycle:
-
Coordination and Deprotonation: A copper(I) salt, typically CuI, reacts with the terminal alkyne.[1] An amine base (e.g., triethylamine) deprotonates the alkyne, facilitated by coordination to the copper, forming a copper(I) acetylide species.[6] This copper acetylide is more nucleophilic than the original alkyne and is crucial for the transmetalation step.[4]
While the copper co-catalyst enhances reaction rates, copper-free Sonogashira protocols have also been developed to prevent the unwanted side reaction of alkyne homocoupling (Glaser coupling).[1]
Visualizations
Below are diagrams illustrating the key processes in the synthesis.
Caption: Dual catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for the synthesis and purification.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for Sonogashira couplings involving heteroaryl halides, based on analogous procedures found in the literature.[7][8]
Table 1: Optimization of Reaction Parameters for Analogous Couplings Based on the coupling of 2-amino-3-bromopyridine with phenylacetylene.[9]
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | Pd(OAc)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | K₂CO₃ | DMF | 100 | 5 | 75 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | Toluene | 100 | 4 | 88 |
Table 2: Substrate Scope for Coupling of Various Terminal Alkynes Conditions: 2-amino-3-bromopyridine (1.0 equiv), Alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N in DMF at 100°C for 3h.[9]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-tolyl)ethynyl)pyridine | 95 |
| 3 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 81 |
| 4 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine | 72 |
Experimental Protocols
This section provides a representative, two-step protocol for the synthesis of this compound. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Synthesis of tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and condenser, add 3-bromopyridine (1.0 mmol, 1.0 equiv), tert-butyl (but-3-yn-1-yl)carbamate (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or a 2:1 mixture of THF/Et₃N, 5 mL). Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) is added as the base.
-
Degassing: Purge the reaction mixture with a stream of dry nitrogen or argon for 10-15 minutes to ensure anaerobic conditions.[2]
-
Reaction: Heat the mixture to 80-100°C and stir for 3 to 16 hours.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the Boc-protected product.
Step 2: Deprotection to this compound
-
Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc protecting group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt of the product may precipitate and can be collected by filtration. If TFA was used, neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the free amine into an organic solvent.
-
Final Purification: The final product can be further purified by recrystallization, distillation, or conversion to a stable salt form. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. scirp.org [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols: 4-Pyridin-3-ylbut-3-yn-1-amine as a Molecular Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridin-3-ylbut-3-yn-1-amine is a versatile molecular probe designed for advanced cellular imaging applications. Its unique structure, featuring a pyridine ring, an alkyne group, and a primary amine, offers a multifaceted approach to visualizing and analyzing cellular processes. The pyridine-alkyne core is hypothesized to provide intrinsic fluorescence, while the terminal primary amine allows for selective accumulation in acidic organelles such as lysosomes. Furthermore, the bio-inert alkyne handle enables post-labeling functionalization through bioorthogonal click chemistry, opening avenues for multimodal detection and targeted therapies. These application notes provide a comprehensive overview of the probe's properties and detailed protocols for its use in live-cell imaging and bioorthogonal labeling workflows.
Physicochemical and Photophysical Properties
While specific experimental data for this compound is not extensively published, the following table summarizes the expected photophysical properties based on the analysis of similar pyridine-alkyne derivatives.[1][2][3] These values serve as a guideline for initial experimental design.
| Property | Representative Value | Notes |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| Excitation Maximum (λex) | ~380 - 420 nm | Dependent on solvent polarity and cellular environment. Can exhibit solvatochromism.[2] |
| Emission Maximum (λem) | ~450 - 500 nm (Blue-Green) | Subject to environmental factors. A significant Stokes shift is anticipated. |
| Stokes Shift | ~70 - 80 nm | A larger Stokes shift is beneficial for minimizing self-quenching and improving signal-to-noise ratio. |
| Quantum Yield (Φ) | 0.1 - 0.3 | Moderate quantum yield is expected, typical for this class of fluorophores. |
| Solubility | Soluble in DMSO, DMF, Methanol | Prepare stock solutions in anhydrous DMSO. Further dilution into aqueous buffers or cell culture media should be done with care. |
Disclaimer: The photophysical data presented are estimated based on structurally related compounds and should be experimentally verified for this compound.
Key Applications
-
Imaging of Acidic Organelles: The primary amine group (pKa ~9-10) is expected to be protonated in the acidic environment of lysosomes (pH 4.5-5.0).[4] This charge-based trapping mechanism leads to the selective accumulation and visualization of these organelles in live cells.[4]
-
Bioorthogonal Labeling and Secondary Detection: The terminal alkyne group serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][6] This allows for a two-step labeling approach: initial targeting by this compound, followed by the "clicking" of an azide-modified secondary probe (e.g., a brighter fluorophore, a biotin tag for affinity purification, or a photosensitizer for photodynamic therapy).[3][7]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Acidic Organelles (Lysosomes)
This protocol describes the use of this compound for the fluorescent labeling of lysosomes in living cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
HeLa, A549, or other suitable adherent cell lines
-
Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom blue channel)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of imaging.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration range is 1-10 µM. It is recommended to perform a concentration optimization for your specific cell line and experimental conditions.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C. The incubation time may need to be optimized.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add pre-warmed live-cell imaging medium to the cells.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength around 405 nm and collect emission between 450-500 nm.
-
To confirm lysosomal localization, co-staining with a commercially available lysosomal marker (e.g., LysoTracker™ Red) can be performed. Ensure the emission spectra of the two probes are well-separated.[8]
-
Minimize light exposure to reduce phototoxicity and photobleaching.[8]
-
Protocol 2: Two-Step Bioorthogonal Labeling via Click Chemistry
This protocol outlines the procedure for initial labeling with this compound, followed by a CuAAC reaction to attach a secondary azide-functionalized probe.
Materials:
-
All materials from Protocol 1
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 594)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Initial Probe Labeling:
-
Follow steps 1-3 from Protocol 1 to label the cells with this compound (e.g., at 10 µM for 30 minutes).
-
-
Washing and Fixation:
-
Aspirate the staining solution and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if the secondary probe needs to access intracellular targets. Wash three times with PBS.
-
-
Preparation of Click Reaction Cocktail:
-
Caution: Prepare the cocktail fresh and use it immediately.
-
The final concentrations in the reaction buffer (PBS) should be:
-
1-10 µM Azide-fluorophore
-
1 mM CuSO₄
-
10 mM Sodium ascorbate (add last)
-
(Optional but recommended) 100 µM THPTA
-
-
First, mix the azide-fluorophore, CuSO₄, and THPTA in PBS. Just before adding to the cells, add the sodium ascorbate to reduce Cu(II) to the catalytic Cu(I).
-
-
Click Reaction:
-
Aspirate the PBS from the fixed cells.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washing and Imaging:
-
Aspirate the click reaction cocktail.
-
Wash the cells three to five times with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using the fluorescence channel for the initial probe (if desired) and the channel for the secondary azide-fluorophore (e.g., a red channel for Alexa Fluor 594).
-
Visualizations
Caption: Proposed mechanism of probe accumulation in lysosomes.
Caption: General workflow for live-cell imaging.
Caption: Workflow for bioorthogonal "click" labeling.
References
- 1. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent Advances in Organelle-Targeted Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 6. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 4-Pyridin-3-ylbut-3-yn-1-amine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-3-yl alkyne moiety has emerged as a significant pharmacophore in the development of novel kinase inhibitors. Its rigid structure and ability to form key interactions within the ATP-binding pocket of various kinases make it an attractive scaffold for medicinal chemists. 4-Pyridin-3-ylbut-3-yn-1-amine is a valuable, functionalized building block that provides a strategic starting point for the synthesis of a diverse range of kinase inhibitors. The primary amine offers a versatile handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the potential applications of this compound in the development of kinase inhibitors, with a focus on lipid kinases such as PIKfyve and PIP4K2C, based on published data for structurally related compounds. Detailed protocols for the synthesis of derivative compounds and their evaluation in biochemical and cell-based assays are also presented.
Target Kinase Family: Lipid Kinases (PIKfyve and PIP4K2C)
Recent studies have identified the 3-alkynyl-pyridine scaffold as a core component of potent dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[1][2] These kinases play crucial roles in cellular trafficking, signaling, and metabolism, and their dysregulation has been implicated in various diseases, including cancer and viral infections.[1] The pyridin-3-yl group of these inhibitors typically occupies the ATP-binding site, where the nitrogen atom can form important hydrogen bonds with the hinge region of the kinase. The alkyne linker provides a rigid connection to other parts of the inhibitor that can be modified to enhance potency and selectivity.
Relevant Signaling Pathway
The PIKfyve and PIP4K2C signaling pathway is integral to the regulation of endosomal trafficking and the production of phosphoinositides. Inhibition of these kinases can disrupt these processes, leading to downstream effects on cell survival and proliferation.
Caption: PIKfyve and PIP4K2C Signaling Pathway and Point of Inhibition.
Quantitative Data
The following table summarizes the inhibitory activity of representative 3-alkynyl-pyridine derivatives against PIKfyve and PIP4K2C. These compounds share the core pyridin-3-ylethynyl scaffold with derivatives that can be synthesized from this compound.
| Compound ID | Target Kinase | IC50 / Kd (nM) | Reference |
| RMC-113 | PIKfyve | 2 (IC50) | [1] |
| 7i | PIKfyve | 2 (IC50) | [1] |
| 7l | PIKfyve | 3 (IC50) | [1] |
| 3g | PIKfyve | 1.6 (IC50) | [2] |
| 3m | PIKfyve | 1 (IC50) | [1] |
| RMC-113 | PIP4K2C | 30 (Kd) | [2] |
| 7i | PIP4K2C | 40 (Kd) | [2] |
| 7l | PIP4K2C | 110 (Kd) | [2] |
| 3g | PIP4K2C | 30 (Kd) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Kinase Inhibitor Analogs via Sonogashira Coupling and Amidation
This protocol describes a general method for the synthesis of kinase inhibitor analogs starting from this compound. The synthesis involves a Sonogashira cross-coupling reaction followed by an amidation step.
Caption: General Synthetic Workflow for Kinase Inhibitor Analogs.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Aryl halide (e.g., 3,6-dibromoisothiazolo[4,3-b]pyridine)
-
3-Ethynylpyridine
-
Copper(I) iodide (CuI)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Degassed solvent (e.g., THF/TEA mixture)
-
Trifluoroacetic acid (TFA)
-
Carboxylic acid of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Boc Protection:
-
Dissolve this compound in DCM.
-
Add TEA and (Boc)2O.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the Boc-protected intermediate by column chromatography.
-
-
Sonogashira Coupling:
-
To a solution of the aryl halide (e.g., 3,6-dibromoisothiazolo[4,3-b]pyridine) in a degassed solvent mixture, add the Boc-protected this compound, CuI, and Pd(PPh3)2Cl2.[1]
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.[1]
-
Purify the coupled product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the coupled product in DCM.
-
Add TFA and stir at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to obtain the primary amine.
-
-
Amidation:
-
Dissolve the primary amine in DMF.
-
Add the desired carboxylic acid, HATU, and DIPEA.
-
Stir at room temperature until the reaction is complete.
-
Purify the final product by preparative HPLC.
-
Protocol 2: In Vitro Kinase Inhibition Assay (PIKfyve)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against PIKfyve using a biochemical assay format.
Materials:
-
Recombinant human PIKfyve enzyme
-
Substrate (e.g., PI(3)P)
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Synthesized inhibitor compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
-
Assay Reaction:
-
Add the PIKfyve enzyme to the wells of a 384-well plate.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Cell-Based Assay for Kinase Inhibition
This protocol outlines a general method for evaluating the cellular activity of the synthesized kinase inhibitors.
Materials:
-
Cancer cell line of interest (e.g., a panel of various cancer cell lines)[1]
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
Treat the cells with the diluted compounds or a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Read the luminescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.
-
Structure-Activity Relationship (SAR) Insights
Based on studies of related 3-alkynyl-pyridine kinase inhibitors, the following SAR observations can guide the design of new analogs using this compound:
-
Pyridine Ring: The pyridin-3-yl moiety is crucial for binding to the kinase hinge region. Modifications to this ring, such as the introduction of electron-donating groups (e.g., methyl or methoxy), can significantly impact potency.[1]
-
Alkyne Linker: The acetylene linker provides a rigid connection and is generally important for potent inhibition.[2]
-
Amine Terminus: The primary amine of this compound is a key point for diversification. The synthesis of a library of amides by reacting this amine with various carboxylic acids allows for the exploration of the surrounding pocket and can lead to improved potency and selectivity.
Conclusion
This compound represents a versatile and valuable building block for the development of novel kinase inhibitors, particularly those targeting lipid kinases. The synthetic protocols and assay methods described herein provide a framework for the design, synthesis, and evaluation of new chemical entities based on this promising scaffold. The exploration of the chemical space around the primary amine is a promising strategy for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
Application Notes and Protocols for the Chemical Derivatization of 4-Pyridin-3-ylbut-3-yn-1-amine in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 4-pyridin-3-ylbut-3-yn-1-amine for the exploration of Structure-Activity Relationships (SAR). The following sections detail synthetic protocols for generating a library of analogues, present SAR data for related pyridine derivatives, and illustrate the potential biological pathways targeted by these compounds.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to their ability to engage in a variety of biological interactions.[1][2] The structural motif of this compound offers a versatile platform for chemical modification, particularly at the primary amine, allowing for a systematic investigation of how different functional groups impact biological activity. Derivatization of this primary amine via N-acylation and reductive amination can lead to the discovery of potent and selective modulators of various cellular targets, including protein kinases, which are often dysregulated in diseases such as cancer.[1][3][4] This document outlines the synthetic procedures to generate a focused library of derivatives and provides context for their potential biological evaluation.
Data Presentation: Structure-Activity Relationship (SAR) of Pyridine Derivatives as Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of pyridine and pyrazolopyridine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. While these compounds are not direct derivatives of this compound, they share the core pyridine motif and provide valuable insights into the SAR for this class of inhibitors. The data highlights how substitutions on the pyridine ring and fused heterocyclic systems can significantly influence inhibitory potency.
| Compound ID | Structure | CDK2 IC₅₀ (µM)[1][5][6] |
| 1 | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 0.57 |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | 0.50 |
| 14 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | 0.93 |
| Roscovitine | (Reference Compound) | 0.39 |
Experimental Protocols
The following are detailed protocols for the N-acylation and reductive amination of this compound.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of an amide derivative of the primary amine using an acyl chloride in the presence of a base. Pyridine is often used as a catalyst and to neutralize the HCl byproduct.[7][8]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination of this compound with an Aldehyde or Ketone
This protocol details the formation of a secondary amine by reacting the primary amine with a carbonyl compound, followed by in-situ reduction of the intermediate imine. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[9][10]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure secondary amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be modulated by the synthesized pyridine derivatives.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety [jmchemsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the role of pyridine in the acylation of amines? [vedantu.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 4-Pyridin-3-ylbut-3-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 4-Pyridin-3-ylbut-3-yn-1-amine as a versatile building block in the synthesis of novel pyridine-containing heterocyclic compounds. The inherent bifunctionality of this starting material, possessing both a nucleophilic primary amine and a reactive terminal alkyne, allows for a variety of cyclization strategies, leading to diverse molecular scaffolds of interest in medicinal chemistry. The protocols described herein are based on established transition-metal-catalyzed and intramolecular cyclization methodologies for analogous aminoalkynes.
Overview of Synthetic Strategies
This compound is a promising precursor for the construction of various fused and substituted heterocyclic systems. The primary reactive sites for cyclization are the terminal alkyne and the primary amine. The key synthetic approaches include:
-
Transition-Metal-Catalyzed Intramolecular Cyclization: Gold and other transition metals can catalyze the intramolecular hydroamination of the alkyne by the amine to form five- or six-membered nitrogen heterocycles.
-
Palladium-Catalyzed Intermolecular Coupling and Subsequent Cyclization: The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides, followed by an intramolecular cyclization of the resulting intermediate to yield complex fused heterocycles.[1][2]
-
Michael Addition and Intramolecular Cyclization: The amino group can act as a nucleophile in a Michael addition reaction, with the resulting intermediate undergoing intramolecular cyclization involving the alkyne.[3]
These strategies open avenues to synthesize novel pyrrolopyridines, dihydropyridines, and other related heterocyclic systems that are of significant interest in drug discovery due to the prevalence of the pyridine moiety in FDA-approved drugs.
Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Cyclization for the Synthesis of 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
This protocol describes a potential gold-catalyzed intramolecular hydroamination/cyclization of this compound to yield a dihydropyrrolopyridine derivative. This method is adapted from established gold-catalyzed cyclizations of aminoalkynes.[4]
Reaction Scheme:
Caption: Gold-Catalyzed Intramolecular Cyclization.
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl)
-
Silver triflate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (Triphenylphosphine)gold(I) chloride (0.025 mmol, 2.5 mol%) and silver triflate (0.025 mmol, 2.5 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 10 minutes to generate the active gold catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the solution of the starting material to the catalyst mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
Representative Data (for analogous reactions):
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.5 | DCM | rt | 12 | 85-95 |
| 2 | 5 | Toluene | 60 | 8 | 80-90 |
| 3 | 1 | MeCN | rt | 24 | 75-85 |
Protocol 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization for the Synthesis of Substituted Pyrido[4,3-b]indoles
This protocol outlines a potential one-pot synthesis of a substituted pyrido[4,3-b]indole derivative via a Sonogashira coupling of this compound with a 2-haloaniline, followed by an intramolecular cyclization. This approach is based on well-established palladium and copper co-catalyzed cross-coupling reactions.[1][5]
Reaction Workflow:
Caption: Sonogashira Coupling and Cyclization Workflow.
Materials:
-
This compound
-
2-Iodoaniline (or other 2-haloanilines)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K2CO3)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), 2-iodoaniline (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous dimethylformamide (8 mL) and anhydrous triethylamine (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress of the Sonogashira coupling by TLC.
-
Once the coupling is complete, add potassium carbonate (2.0 mmol) to the reaction mixture.
-
Increase the temperature to 120 °C and continue stirring to facilitate the intramolecular cyclization. Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrido[4,3-b]indole.
Representative Data (for analogous Sonogashira/Cyclization reactions):
| Entry | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)2Cl2 (3%) | CuI (6%) | Et3N | DMF | 80 -> 120 | 18 | 70-85 |
| 2 | Pd(OAc)2 (2%) | CuI (4%) | DBU | Toluene | 100 -> 140 | 16 | 65-80 |
| 3 | PdCl2(dppf) (3%) | CuI (5%) | Cs2CO3 | Dioxane | 90 -> 130 | 20 | 72-88 |
Biological Activity of Related Pyridine-Containing Heterocycles
While the specific biological activities of novel compounds derived from this compound are yet to be determined, the resulting heterocyclic scaffolds are present in numerous biologically active molecules. For instance, pyrido[4,3-b]indoles are known to exhibit a range of pharmacological properties, including potential as kinase inhibitors. The synthesis of a library of such compounds would be a valuable endeavor for screening against various biological targets.
Signaling Pathway Implication (Hypothetical):
Should a synthesized pyrido[4,3-b]indole show inhibitory activity against a specific kinase (e.g., a receptor tyrosine kinase), its mechanism of action could involve blocking the downstream signaling cascade.
Caption: Potential Kinase Inhibition Pathway.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and development. The combination of the pyridine moiety with other heterocyclic systems through the described synthetic routes is a promising approach for generating libraries of compounds for biological screening.
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Sonogashira coupling reaction consistently low?
Low yields in the Sonogashira coupling of a 3-halopyridine with N-Boc-propargylamine can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Poor Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides, and chlorides are even more challenging.[1] The electronic properties of the pyridine ring can also influence reactivity.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and ligands plays a crucial role in the reaction's success.
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser-Hay coupling), a major side reaction that consumes the starting material.[1][2]
-
Impure Reagents: Impurities in solvents, amines, or starting materials can poison the catalyst.
Solutions:
-
Catalyst:
-
Use a high-quality palladium precatalyst and phosphine ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Ensure the Pd(II) precatalyst is effectively reduced in situ. This can be facilitated by the amine base or phosphine ligands.[1]
-
-
Substrate:
-
If using 3-bromopyridine, consider switching to the more reactive 3-iodopyridine, which often allows for milder reaction conditions and higher yields.[1]
-
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are often effective.[3] However, in some cases, non-polar solvents like toluene may give better results by preventing ligand displacement from the palladium complex.[4] A solvent screen is recommended for optimization.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used in excess, often acting as both the base and a co-solvent.[1] The base neutralizes the hydrogen halide byproduct and facilitates the formation of the copper acetylide.
-
Temperature: For less reactive aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary to promote oxidative addition.[3] However, excessive heat can lead to catalyst decomposition and side reactions.
-
Ligands: Electron-rich and bulky phosphine ligands can enhance the catalytic activity.[5]
-
-
Exclusion of Oxygen:
-
Thoroughly degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Reagent Purity:
-
Use freshly distilled solvents and amines.
-
Q2: I am observing a significant amount of a side product that I suspect is the homocoupling of N-Boc-propargylamine. How can I minimize this?
The formation of a dimeric alkyne is a classic sign of the Glaser-Hay homocoupling reaction. This is primarily caused by the presence of oxygen when using a copper co-catalyst.[1][2]
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction setup is completely free of air. Degas all reagents and maintain a strict inert atmosphere (argon or nitrogen).[2]
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. While this may require different ligands and bases, it eliminates the primary catalyst for the homocoupling side reaction.[1]
-
Control of Reaction Kinetics: Sometimes, slow addition of the alkyne to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.
Q3: The purification of the final product, this compound, is proving difficult. What purification strategies are recommended?
The final product contains two basic centers (the pyridine nitrogen and the primary amine), which can lead to tailing and poor separation on silica gel chromatography.
Solutions:
-
Acid/Base Extraction: Utilize the basicity of the product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 0.1 M HCl) to extract the product into the aqueous layer as its salt. The organic layer will retain non-basic impurities. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the free amine back into an organic solvent.
-
Reverse-Phase Chromatography: If normal-phase chromatography is challenging, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) can be an effective alternative.
-
Ion-Exchange Chromatography: Anion or cation exchange resins can be used to capture and then elute the product.
Q4: My N-Boc deprotection step is incomplete or leads to decomposition. What should I do?
Incomplete deprotection or decomposition can be due to insufficiently strong acidic conditions, side reactions with sensitive functional groups, or harsh workup procedures.
Solutions:
-
Choice of Acid:
-
Trifluoroacetic Acid (TFA): A common and effective reagent for Boc deprotection. It is typically used in a 1:1 to 1:4 ratio with a solvent like dichloromethane (DCM) at room temperature.[4]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or methanol) is also widely used and can be very effective.[6]
-
-
Reaction Conditions:
-
Ensure anhydrous conditions, as water can sometimes interfere.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Workup:
-
After deprotection, the product is an amine salt. To obtain the free amine, a basic workup is necessary. This typically involves removing the acid and solvent in vacuo, re-dissolving the residue in a suitable solvent, and washing with a base like saturated sodium bicarbonate solution.
-
Be aware that some compounds may be unstable as free bases. In such cases, it might be preferable to isolate and store the product as its salt.
-
Frequently Asked Questions (FAQs)
Q: What is the typical synthetic route for this compound?
A: The most common route is a two-step synthesis. The first step is a Sonogashira cross-coupling reaction between a 3-halopyridine (typically 3-bromopyridine or 3-iodopyridine) and N-Boc-propargylamine to form N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine. The second step is the deprotection of the Boc group using a strong acid to yield the final product.
Q: Which is a better starting material: 3-bromopyridine or 3-iodopyridine?
A: 3-Iodopyridine is generally more reactive than 3-bromopyridine in Sonogashira couplings.[1] This higher reactivity often allows for milder reaction conditions (e.g., lower temperatures) and can lead to higher yields. However, 3-bromopyridine is typically less expensive. The choice may depend on a balance of cost, desired yield, and reaction scalability.
Q: Can I run the Sonogashira reaction open to the air?
A: It is strongly discouraged, especially when using a copper co-catalyst. The presence of oxygen can lead to the Glaser-Hay homocoupling of the alkyne, which will significantly reduce the yield of the desired product.[1][2] While some copper-free protocols are more tolerant to air, it is always best practice to perform the reaction under an inert atmosphere.
Q: What are the most common palladium catalysts and ligands for this type of reaction?
A: Common palladium precatalysts include PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(OAc)₂. Triphenylphosphine (PPh₃) is a standard ligand. For more challenging couplings, more electron-rich and sterically bulky phosphine ligands such as XPhos or SPhos can be beneficial.[5]
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting materials. The product should have a different Rf value. Staining with a potassium permanganate solution can be useful for visualizing the alkyne product. Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for monitoring the reaction and confirming the mass of the product.
Data Presentation
Table 1: Illustrative Yields for Sonogashira Coupling of 3-Halopyridines with N-Boc-propargylamine under Various Conditions
| Entry | 3-Halopyridine | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (2) | TEA | THF | 25 | 12 | ~85-95 |
| 2 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (5) | TEA | DMF | 80 | 12 | ~60-75 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 18 | ~70-85 |
| 4 | 3-Iodopyridine | Pd(PPh₃)₄ (5) | - | CuI (5) | DIPA | Toluene | 50 | 8 | ~90-98 |
Note: The yields presented in this table are illustrative and based on general trends reported in the literature for similar Sonogashira couplings. Actual yields may vary depending on the specific experimental setup and reagent quality.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine
This protocol is adapted from a similar Sonogashira coupling of a bromopyridine derivative.[3]
Materials:
-
3-Bromopyridine
-
N-Boc-propargylamine
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).
-
Add anhydrous DMF (5 mL per mmol of 3-bromopyridine) and triethylamine (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add N-Boc-propargylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine.
Protocol 2: Deprotection of N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine
This protocol describes a standard procedure for Boc deprotection using TFA.[4]
Materials:
-
N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (4.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
Identifying common side products in 4-Pyridin-3-ylbut-3-yn-1-amine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne, in this case, but-3-yn-1-amine or a protected version, with an aryl halide, typically 3-bromopyridine or 3-iodopyridine.[1][3] The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[1][2]
Q2: What are the most common side products observed during the synthesis of this compound via Sonogashira coupling?
A2: The most frequently encountered side product is the homocoupling product of but-3-yn-1-amine, resulting in the formation of octa-3,5-diyne-1,8-diamine.[1] This occurs when the terminal alkyne couples with itself. Other potential side products can arise from reactions involving the pyridine nitrogen or the primary amine, although these are generally less common.
Q3: How can I minimize the formation of the homocoupling side product?
A3: Minimizing the homocoupling byproduct can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Exclusion of Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial, as oxygen promotes the oxidative homocoupling of the alkyne.
-
Copper-Free Conditions: While copper(I) salts are common co-catalysts that increase the reaction rate, they can also promote homocoupling.[1] Copper-free Sonogashira protocols can be employed to reduce this side reaction.[4]
-
Slow Addition of the Alkyne: Adding the but-3-yn-1-amine slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby favoring the cross-coupling reaction over homocoupling.
-
Choice of Base and Solvent: The choice of base and solvent can also influence the extent of homocoupling. Amine bases such as triethylamine or diisopropylamine are commonly used.[3][5]
Q4: Can the pyridine nitrogen interfere with the catalytic cycle?
A4: Yes, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst.[1] This coordination can potentially inhibit the catalytic activity. However, Sonogashira couplings with halopyridines are well-documented, suggesting that this is a manageable issue.[6] The use of appropriate ligands on the palladium catalyst can help to mitigate this effect.
Q5: Does the primary amine group of but-3-yn-1-amine cause any side reactions?
A5: The primary amine can potentially undergo side reactions, such as acting as a competing nucleophile or coordinating with the metal catalysts. To avoid these issues, it is common practice to use a protected form of but-3-yn-1-amine, such as N-Boc-but-3-yn-1-amine. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect reaction temperature. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst and copper(I) salt. 2. Ensure proper degassing of solvents and purging of the reaction vessel with an inert gas. 3. Optimize the reaction temperature; Sonogashira reactions with aryl bromides may require heating.[1] 4. Use freshly distilled and dry solvents and high-purity reagents. |
| High proportion of homocoupling side product | 1. Presence of oxygen. 2. High concentration of the alkyne. 3. Inappropriate catalyst system. | 1. Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere. 2. Add the alkyne substrate slowly to the reaction mixture. 3. Consider using a copper-free Sonogashira protocol.[4] |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Side reactions involving the amino group or pyridine ring. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. 2. Consider using a protected aminoalkyne. For pyridine-related side reactions, screen different palladium ligands. |
| Difficulty in purifying the final product | 1. Similar polarity of the product and side products. 2. Contamination with residual catalyst. | 1. Employ careful column chromatography with a shallow solvent gradient. Consider derivatization of the amine to alter its polarity for easier separation. 2. After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual metals. |
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of the desired product and the formation of the primary side product, octa-3,5-diyne-1,8-diamine. Please note that this data is illustrative and actual results may vary.
| Entry | Catalyst System | Atmosphere | Product Yield (%) | Homocoupling Side Product (%) |
| 1 | Pd(PPh₃)₄ / CuI | Nitrogen | 75 | 15 |
| 2 | Pd(PPh₃)₄ / CuI | Air | 40 | 45 |
| 3 | Pd(PPh₃)₂Cl₂ / CuI | Nitrogen | 80 | 12 |
| 4 | Pd(PPh₃)₄ (Copper-free) | Nitrogen | 65 | <5 |
Experimental Protocols
Representative Protocol for the Sonogashira Coupling of 3-Bromopyridine with N-Boc-but-3-yn-1-amine
This protocol is a representative example based on similar reported Sonogashira reactions.[3]
Materials:
-
3-Bromopyridine
-
N-Boc-but-3-yn-1-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).
-
Add anhydrous toluene and degas the mixture with a stream of nitrogen for 15 minutes.
-
Add 3-bromopyridine (1.0 eq) and triethylamine (2.0 eq) to the flask.
-
In a separate flask, dissolve N-Boc-but-3-yn-1-amine (1.2 eq) in anhydrous toluene.
-
Add the solution of N-Boc-but-3-yn-1-amine dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Visualizations
Experimental Workflow for the Synthesis of this compound
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting solubility issues with 4-Pyridin-3-ylbut-3-yn-1-amine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 4-Pyridin-3-ylbut-3-yn-1-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or turbidity after adding this compound to my aqueous assay buffer. What is the likely cause?
A1: Precipitation or turbidity upon addition to aqueous buffers is a strong indication of low aqueous solubility of the compound. This compound, with its pyridine ring and hydrocarbon chain, is likely to have limited solubility in neutral aqueous solutions. The issue can be exacerbated by high compound concentrations and the salt concentration of the buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with most aqueous buffers.[1][2] Other potential solvents include ethanol, methanol, or dimethylformamide (DMF).[3] It is crucial to prepare a high-concentration stock solution in the organic solvent to minimize the final concentration of the solvent in the assay, as high concentrations can be toxic to cells.[1][4]
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: The tolerance to DMSO varies significantly between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the biological assay.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment can be an effective strategy. The pyridine moiety in this compound is basic and can be protonated at acidic pH. This protonation increases the polarity of the molecule, which can enhance its aqueous solubility.[5] Therefore, attempting to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6) may improve its solubility. However, it is critical to ensure that the final pH of the assay medium is compatible with the biological system being studied.
Q5: Are there any other methods to improve the solubility of this compound in my assay?
A5: If co-solvents and pH adjustments are insufficient, you can explore other formulation strategies. These include the use of solubilizing agents such as cyclodextrins, which can form inclusion complexes with hydrophobic molecules to increase their solubility.[6] Other advanced options involve lipid-based formulations or the use of solid dispersions, though these are more complex to prepare.[7][8]
Troubleshooting Guide
Problem: Compound precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration in the assay. | Minimizes the introduction of a large volume of a potentially less soluble form of the compound into the aqueous buffer. |
| Buffer incompatibility | Test the solubility of the compound in different buffers with varying pH and salt concentrations. | Identification of a buffer system where the compound remains soluble. |
| Temperature effects | Ensure the compound is fully dissolved at the working temperature of the assay. Some compounds are less soluble at lower temperatures. | The compound remains in solution throughout the experiment. |
| Supersaturation | Avoid making a highly concentrated intermediate dilution in an aqueous buffer. Dilute the DMSO stock directly into the final assay medium with vigorous mixing. | Prevents the formation of a supersaturated and unstable intermediate solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1.46 mg for a 1 mL stock).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (Optional): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in 100% DMSO.
-
Final Dilution: Directly add the required volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium. The final DMSO concentration should ideally be below 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium), resulting in a final DMSO concentration of 0.1%.
-
Mixing: Immediately and thoroughly mix the solution by gentle pipetting or swirling to ensure homogenous distribution and prevent localized precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Visual Guides
Caption: A flowchart for troubleshooting solubility issues.
Caption: A general workflow for preparing the compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sonogashira Coupling for Pyridinyl Alkyne Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the Sonogashira cross-coupling reaction, specifically tailored for the synthesis of pyridinyl alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira coupling reaction?
The Sonogashira reaction is a powerful cross-coupling method used in organic synthesis to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][2] Its utility in forming sp²–sp carbon–carbon bonds under mild conditions has made it invaluable in the synthesis of complex molecules, including pharmaceuticals and organic materials.[3][4]
Q2: What is the catalytic mechanism of the Sonogashira reaction?
The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: A palladium(0) species undergoes oxidative addition with the pyridinyl halide.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This increases the acidity of the alkyne, facilitating deprotonation by the base.[5]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation, which is often the rate-determining step.[5]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final pyridinyl alkyne product and regenerate the palladium(0) catalyst.[5]
Q3: What are the challenges associated with using pyridinyl halides in Sonogashira couplings?
Pyridine rings, especially those with electron-withdrawing groups, can be challenging substrates. The nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the position of the halogen on the pyridine ring influences reactivity; for instance, 2-halopyridines can sometimes exhibit different reactivity compared to 3- or 4-halopyridines due to steric and electronic effects.[4]
Q4: What is "copper-free" Sonogashira coupling and why is it used?
While the copper co-catalyst increases the reaction rate, its presence can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially in the presence of oxygen.[1][5] Copper-free protocols have been developed to avoid this side reaction. These methods often require stronger bases, different ligands, or higher temperatures to facilitate the direct reaction of the alkyne with the palladium complex.[2][5]
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of pyridinyl halides.
Problem 1: Low to No Yield of the Desired Pyridinyl Alkyne
-
Possible Cause: Inactive Palladium Catalyst
-
Explanation: Pd(0) complexes can be sensitive to air.[1] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) state, a process that can be inefficient.[1]
-
Solution:
-
Use a fresh, reliable source of palladium catalyst such as Pd(PPh₃)₄.
-
Ensure the reaction is conducted under strictly anaerobic (inert gas, e.g., Argon or Nitrogen) conditions to prevent catalyst oxidation.[1]
-
If using a Pd(II) source, the amine base or phosphine ligand can act as a reducing agent.[1] Consider a pre-reduction step or adding a sacrificial amount of a reducing agent.
-
-
-
Possible Cause: Low Reactivity of the Pyridinyl Halide
-
Possible Cause: Inappropriate Base or Solvent
-
Explanation: The base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[1] The solvent affects the solubility of reagents and the stability of catalytic intermediates. Solvents like DMF have been reported to sometimes yield poor results in heterogeneous systems, while THF can promote the formation of palladium black.[6][7]
-
Solution: Screen a variety of bases and solvents. Amine bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) often work well and can serve as the solvent.[1][8] For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may be effective, though solubility can be an issue.[1][4] Solvents like NMP or toluene have also been used successfully.[4][8]
-
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
-
Possible Cause: Presence of Oxygen
-
Explanation: Oxygen promotes the oxidative dimerization of copper acetylides, leading to the formation of a 1,3-diyne byproduct.[1]
-
Solution:
-
Rigorously degas all solvents and reagents before use (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas).[7]
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
-
Possible Cause: Issues with Copper Co-catalyst
-
Explanation: High concentrations of the copper catalyst can favor the homocoupling pathway.
-
Solution:
-
Reduce the amount of CuI co-catalyst.
-
Switch to a copper-free Sonogashira protocol.[1]
-
-
Problem 3: Dehalogenation of the Pyridinyl Halide
-
Possible Cause: High Reaction Temperature or Inappropriate Base
-
Explanation: At elevated temperatures, a side reaction where the halide is replaced by a hydrogen atom can occur, especially with sterically hindered substrates.[9] The choice of base can also influence this pathway.
-
Solution:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Screen different bases. If using an amine base, try switching to an inorganic base like K₂CO₃.
-
-
Problem 4: Formation of Palladium Black
-
Possible Cause: Catalyst Decomposition
-
Explanation: The active Pd(0) species can aggregate into inactive palladium metal (palladium black), especially at high temperatures or in certain solvents like THF.[7]
-
Solution:
-
Use stabilizing ligands, such as bulky, electron-rich phosphines, which can prevent aggregation.
-
Avoid solvents known to promote decomposition; for instance, if using THF, consider switching to DMF, NMP, or using the amine base as the solvent.[7]
-
Lower the reaction temperature if possible.
-
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions from published studies for the synthesis of pyridinyl alkynes, providing a starting point for experimental design.
Table 1: Optimization for Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [10]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 79 |
| 2 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | DBU | DMF | 100 | 3 | 81 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Toluene | 100 | 3 | 75 |
Data sourced from Zhu, Q., et al. (2017). Modern Research in Catalysis.[10]
Table 2: Optimization for Sonogashira Coupling of a Pyridinyl Phosphonium Salt with Ethynylbenzene [8]
| Entry | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ (10) | Et₃N (1.5) | NMP | 60 | 12 | 19 |
| 2 | PdCl₂(PPh₃)₂ (10) | Et₃N (1.5) | NMP | 100 | 12 | 53 |
| 3 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (1.5) | NMP | 100 | 12 | 25 |
| 4 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (1.5) | NMP | 100 | 12 | 31 |
| 5 | PdCl₂(PPh₃)₂ (10) | DIPEA (1.5) | NMP | 100 | 12 | 78 |
Data sourced from Ye, J., et al. (2022). Organic Letters.[8]
Experimental Protocols
General Protocol for Sonogashira Coupling of a Bromopyridine Derivative
This protocol is a generalized procedure based on optimized conditions found in the literature.[4][10] Researchers should adapt it based on the specific reactivity of their substrates.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Anhydrous solvent (e.g., DMF, ~0.25 M)
-
Anhydrous amine base (e.g., Et₃N, 2.0 equiv)
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and copper(I) iodide.
-
Solvent Addition: Add the anhydrous solvent and stir the mixture for 20-30 minutes at room temperature to allow for catalyst pre-formation.
-
Reagent Addition: Add the bromopyridine derivative, the terminal alkyne, and the amine base to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaCl solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to obtain the pure pyridinyl alkyne.
Visualizations
// Inputs and Outputs node [shape=plaintext, style="", fontcolor="#202124"]; Pyridinyl_Halide [label="R¹-X\n(Pyridinyl Halide)"]; Alkyne [label="H-C≡CR²\n(Terminal Alkyne)"]; Base [label="Base"]; Product [label="R¹-C≡CR²\n(Product)"]; HX_Base [label="Base-H⁺X⁻"];
// Connections Pyridinyl_Halide -> Pd_complex [color="#4285F4"]; Alkyne -> Cu_acetylide [color="#34A853"]; Base -> Cu_acetylide [color="#34A853"]; Cu_acetylide -> Pd_complex [style=dashed, color="#EA4335", label=" Transfer ", fontcolor="#202124"]; Product_complex -> Product [color="#4285F4"]; Cu_acetylide -> HX_Base [style=invis]; Product_complex -> HX_Base [style=invis];
{rank=same; Pyridinyl_Halide; Alkyne; Base;} {rank=same; Product; HX_Base;} } The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Preventing racemization during the synthesis of chiral 4-Pyridin-3-ylbut-3-yn-1-amine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of chiral 4-Pyridin-3-ylbut-3-yn-1-amine analogs. Our aim is to help you overcome common challenges, with a particular focus on preventing racemization at the chiral center.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Significant Racemization or Loss of Enantiomeric Excess (ee)
-
Question: My final product shows a significant loss of enantiomeric excess (ee) after the Sonogashira coupling step. What are the likely causes and how can I prevent this?
-
Answer: Racemization at the chiral center of the amine is a common issue, often exacerbated by the basic conditions of the Sonogashira reaction. The primary causes include:
-
Choice of Base: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA), commonly used in Sonogashira couplings, can promote epimerization.[1] The basicity of the reaction medium can facilitate the deprotonation and reprotonation at the chiral carbon, leading to a racemic mixture.[2][3]
-
Reaction Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of racemization.
Troubleshooting Steps:
-
Optimize the Base:
-
Consider using a non-nucleophilic, sterically hindered base to minimize interaction with the chiral center.
-
If possible, explore copper-free Sonogashira conditions which may allow for the use of milder bases like cesium carbonate.[4]
-
-
Control Reaction Temperature:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for Sonogashira couplings.[5]
-
-
Minimize Reaction Time:
-
Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
-
Protecting Group Strategy:
-
Consider using a suitable protecting group for the amine functionality that may help to reduce the acidity of the alpha-proton, thereby minimizing the risk of epimerization.
-
-
Issue 2: Low Yield of the Coupled Product
-
Question: The yield of my Sonogashira coupling reaction is consistently low. What factors could be contributing to this?
-
Answer: Low yields in Sonogashira couplings can stem from several factors related to the reactants, catalysts, and reaction conditions.
-
Catalyst Inactivity: The palladium catalyst may be deactivated or not in its active Pd(0) state.
-
Homocoupling of the Alkyne (Glaser Coupling): The presence of oxygen can lead to the undesired homocoupling of the terminal alkyne, especially when a copper co-catalyst is used.[5]
-
Poor Substrate Reactivity: The halide on the pyridine ring (e.g., 3-bromopyridine or 3-iodopyridine) may not be sufficiently reactive.
-
Impure Reagents or Solvents: Water or other impurities in the solvent or reagents can interfere with the catalytic cycle.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Thoroughly degas the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) to prevent Glaser coupling.
-
Catalyst and Ligand Choice:
-
Use a fresh, high-quality palladium catalyst. Common choices include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
The choice of phosphine ligand can influence catalyst activity. Bulky, electron-rich ligands can sometimes improve yields.
-
-
Optimize Halide Reactivity: Iodides are generally more reactive than bromides in Sonogashira couplings. If using a bromide, you may need to use a more active catalyst system or slightly higher temperatures.
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are dry. Using freshly distilled solvents is recommended.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my final product. What are common impurities and how can I remove them?
-
Answer: Purification challenges often arise from side products of the Sonogashira reaction and unreacted starting materials.
-
Homocoupled Alkyne: The di-yne formed from Glaser coupling can be a significant impurity.
-
Unreacted Starting Materials: 3-halopyridine and the chiral amine starting material may persist.
-
Catalyst Residues: Palladium and copper residues can contaminate the product.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial for separating the desired product from impurities.
-
Aqueous Workup: A thorough aqueous workup can help to remove the amine base and any inorganic salts.
-
Filtration: Passing the crude reaction mixture through a short plug of silica gel or celite can help to remove some of the catalyst residues before column chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic route for chiral this compound analogs?
-
A1: The most common approach involves a Sonogashira cross-coupling reaction.[5][6] This reaction couples a 3-halopyridine (typically 3-bromopyridine or 3-iodopyridine) with a suitable chiral 4-amino-1-butyne derivative. The chiral amine component is often prepared beforehand from a commercially available chiral starting material.
-
-
Q2: How can I determine the enantiomeric excess (ee) of my final product?
-
A2: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7] Another common method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent to distinguish the enantiomers.[7]
-
-
Q3: Are there any alternatives to the Sonogashira reaction for this synthesis?
-
A3: While the Sonogashira reaction is the most direct and widely used method, other cross-coupling reactions could potentially be adapted. However, the Sonogashira reaction is generally preferred for its mild reaction conditions and functional group tolerance.[5]
-
-
Q4: What are the key parameters to control to ensure reproducibility?
-
A4: To ensure reproducibility, it is crucial to control the following parameters:
-
Purity of reagents and solvents: Use high-purity, anhydrous materials.
-
Inert atmosphere: Rigorously exclude oxygen from the reaction.
-
Catalyst loading: Precisely measure the amount of palladium and copper catalysts.
-
Temperature control: Maintain a consistent reaction temperature.
-
Reaction time: Monitor the reaction progress to ensure consistent reaction times.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Potential Impact on Racemization |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with a suitable ligand | Ligand choice can influence reaction rate and side reactions. |
| Co-catalyst | CuI | None | Eliminates copper-mediated side reactions. |
| Base | Triethylamine (TEA) | Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ is a milder base, potentially reducing racemization. |
| Solvent | Tetrahydrofuran (THF) | Toluene or DMF | Solvent can affect catalyst solubility and activity. |
| Temperature | Room Temperature to 50°C | Room Temperature to 80°C | Lower temperatures are generally preferred to minimize racemization. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 3-halopyridine (1.0 eq.), the chiral 4-amino-1-butyne derivative (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 3.0 eq.).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for chiral this compound analogs.
Caption: Troubleshooting decision tree for racemization.
Caption: Potential inhibition of a kinase signaling pathway.[8][9]
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Direct Synthesis of Chiral Amines via DKR of Allylic Azides | Topczewski Research Group [topczewski.chem.umn.edu]
- 8. Chemical biology - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine. The synthesis is typically approached as a two-step process: a Sonogashira coupling followed by the deprotection of an amine protecting group.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Yield in Sonogashira Coupling Step
-
Question: My Sonogashira coupling reaction between 3-halopyridine and N-Boc-but-3-yn-1-amine is giving a very low yield or failing completely. What are the possible causes and solutions?
-
Answer:
-
Catalyst Inactivity: The palladium and copper catalysts are sensitive to air and moisture. Ensure you are using fresh, high-quality catalysts and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Reagent Quality: The quality of the 3-halopyridine, N-Boc-but-3-yn-1-amine, and the base is crucial. Use freshly distilled solvents and ensure the reagents have not degraded.
-
Insufficient Base: The amine base is critical for the reaction mechanism. Ensure at least 1.5-2 equivalents of a suitable base (e.g., triethylamine, diisopropylamine) are used.
-
Reaction Temperature: While many Sonogashira couplings can proceed at room temperature, some substrate combinations may require gentle heating to initiate the reaction.[1] Monitor the reaction by TLC to gauge progress.
-
Incorrect Halide: The reactivity of the 3-halopyridine follows the order I > Br > Cl. If you are using 3-chloropyridine, you may need to use a more active catalyst system or harsher reaction conditions.
-
Issue 2: Formation of Significant Byproducts in the Coupling Reaction
-
Question: I am observing significant byproduct formation in my Sonogashira coupling, particularly a non-polar spot on TLC that I suspect is an alkyne dimer. How can I minimize this?
-
Answer:
-
Glaser Coupling (Alkyne Dimerization): This is a common side reaction in Sonogashira couplings, promoted by the copper catalyst.[2] To minimize this, you can:
-
Slowly add the N-Boc-but-3-yn-1-amine to the reaction mixture using a syringe pump.
-
Consider a copper-free Sonogashira protocol. Several modern methods exist that can effectively couple aryl halides and alkynes without a copper co-catalyst, which will prevent this side reaction.[2]
-
-
Homocoupling of 3-Halopyridine: This can lead to the formation of 3,3'-bipyridine. This is often a result of catalyst decomposition. Ensuring a strictly inert atmosphere and using high-quality catalysts can help.
-
Issue 3: Incomplete Boc Deprotection
-
Question: After treating my Boc-protected intermediate with acid, I still see starting material on my TLC plate. How can I ensure complete deprotection?
-
Answer:
-
Insufficient Acid: Ensure you are using a sufficient excess of the deprotecting acid. Typically, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of HCl in dioxane is used.[3][4]
-
Reaction Time: While Boc deprotection is often rapid, some substrates may require longer reaction times.[3] Monitor the reaction by TLC every 30-60 minutes until the starting material is fully consumed.
-
Scavenging of Acid: If your starting material or solvent contains basic impurities, they may quench the acid. Ensure your materials are of high purity.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying the final this compound by column chromatography. It seems to be streaking on the column.
-
Answer:
-
Amine-Silica Interaction: Free amines can interact strongly with silica gel, leading to poor separation and streaking. To mitigate this:
-
Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol.
-
Consider using a different stationary phase, such as alumina.
-
-
Salt Formation: If you worked up the deprotection with a basic wash, ensure all salts are removed as they can affect chromatography. If the product is in its salt form (e.g., hydrochloride or trifluoroacetate), you may need to neutralize it before chromatography or use a purification method suitable for salts like reverse-phase chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best protecting group for the amine in the alkyne coupling partner?
-
Q2: Can I perform the Sonogashira coupling and the deprotection in a one-pot procedure?
-
A2: This is generally not advisable. The Sonogashira coupling is performed under basic conditions, while the Boc deprotection requires strong acid. Attempting a one-pot procedure would require a complex series of neutralizations and solvent exchanges that could lead to lower yields and more impurities.
-
-
Q3: What analytical techniques are best for monitoring the reaction progress?
-
A3: Thin-layer chromatography (TLC) is the most convenient method. For the coupling reaction, you can visualize the consumption of the 3-halopyridine. For the deprotection, you can monitor the disappearance of the Boc-protected intermediate. Staining with ninhydrin can be useful for visualizing the primary amine product. For final product characterization, NMR spectroscopy and mass spectrometry are essential.
-
-
Q4: Are there any specific safety precautions I should take?
-
A4: Yes. Palladium catalysts can be pyrophoric. Handle them under an inert atmosphere. The amine bases used in the Sonogashira coupling are corrosive and have strong odors; always work in a well-ventilated fume hood. The acids used for deprotection, such as TFA and HCl, are highly corrosive.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the two-step synthesis of this compound. These values are illustrative and may require optimization for specific laboratory conditions.
| Parameter | Sonogashira Coupling | Boc Deprotection |
| Key Reagents | 3-Iodopyridine, N-Boc-but-3-yn-1-amine, Pd catalyst, CuI, Triethylamine | N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine, TFA, DCM |
| Typical Solvent | THF or DMF | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Typical Yield | 70 - 90% | >90% |
| Purification Method | Flash Chromatography (Silica Gel) | Acid-Base Extraction, followed by Chromatography |
Experimental Protocols
Step 1: Synthesis of N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine (Sonogashira Coupling)
-
To a dry Schlenk flask under a nitrogen atmosphere, add 3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N-Boc-but-3-yn-1-amine (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected product.
Step 2: Synthesis of this compound (Boc Deprotection)
-
Dissolve the N-Boc-4-(pyridin-3-yl)but-3-yn-1-amine (1.0 eq) from the previous step in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[3]
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by chromatography if necessary.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the spectroscopic characterization of 4-Pyridin-3-ylbut-3-yn-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic characterization of 4-Pyridin-3-ylbut-3-yn-1-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound, offering potential causes and solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound broader than expected and difficult to interpret?
Possible Causes:
-
Hygroscopic Nature of the Amine: The primary amine is hygroscopic and can absorb atmospheric moisture, leading to proton exchange with water, which can broaden the signals of nearby protons, including the amine protons and potentially the pyridine ring protons.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[1]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[2]
-
Incorrect Shimming: Poor magnetic field homogeneity will lead to distorted and broad peaks.
Solutions:
-
Use a Deuterated Solvent with a Drying Agent: Prepare your sample in a high-purity deuterated solvent and consider adding a small amount of a drying agent like molecular sieves to the NMR tube.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the spectrum. The amine protons (and any water protons) will exchange with deuterium and their signals will disappear or significantly decrease in intensity, which can help simplify the spectrum.
-
Sample Filtration: Ensure your sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3][4]
-
Optimize Shimming: Carefully shim the spectrometer before acquiring the spectrum to ensure a homogeneous magnetic field.
Question: The chemical shifts of my pyridine protons are not what I expected. How can I be sure of my assignments?
Possible Causes:
-
Solvent Effects: The chemical shifts of pyridine protons are known to be solvent-dependent.[2]
-
Protonation State: The protonation state of the pyridine nitrogen and the primary amine will significantly affect the electron density of the aromatic ring and thus the chemical shifts of the ring protons.
-
Incorrect Referencing: The spectrum may not be correctly referenced to the residual solvent peak or an internal standard.
Solutions:
-
Use a Standardized Solvent: Whenever possible, use a common deuterated solvent like CDCl₃ or DMSO-d₆ for consistency and comparison with literature data.
-
pH Control: If the protonation state is a concern, consider preparing the sample in a buffered solution, although this can complicate the spectrum.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will show correlations between coupled protons, helping to identify adjacent protons on the pyridine ring. HSQC will correlate protons to their directly attached carbons, aiding in both ¹H and ¹³C assignments.
-
Use an Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS) for accurate referencing.
Infrared (IR) Spectroscopy
Question: I am having trouble identifying the C≡C triple bond stretch in my IR spectrum. Why might it be weak or absent?
Possible Causes:
-
Low Polarity: The carbon-carbon triple bond in this compound is relatively non-polar due to the similar electronegativity of the carbon atoms. Symmetrically substituted alkynes often show very weak or absent C≡C stretching bands. While this molecule is not perfectly symmetrical, the change in dipole moment during the stretching vibration might be small.[3][5]
Solutions:
-
Look for the ≡C-H Stretch: A more reliable indicator of a terminal alkyne is the sharp, strong ≡C-H stretching band, which typically appears around 3300 cm⁻¹.[6][7]
-
Increase Sample Concentration: If possible, acquire the spectrum on a more concentrated sample to enhance the intensity of weak signals.
-
Use a Different Sampling Technique: If using a KBr pellet, ensure the sample is well-ground and homogeneously mixed. For a liquid sample, ensure an appropriate path length in the sample cell.
Question: The N-H stretching region of my IR spectrum is broad and complex. How can I definitively assign the amine stretches?
Possible Causes:
-
Hydrogen Bonding: The primary amine group can participate in intermolecular hydrogen bonding, which can broaden the N-H stretching bands.[8][9]
-
Overlapping with ≡C-H Stretch: The N-H stretching bands of primary amines (typically two bands between 3300-3500 cm⁻¹) can overlap with the sharp ≡C-H stretching band of the terminal alkyne (around 3300 cm⁻¹).[8][10]
-
Water Contamination: The presence of water in the sample will introduce a broad O-H stretching band in the same region.
Solutions:
-
Dilution Study: Acquire spectra at different concentrations in a non-polar solvent. Intermolecular hydrogen bonding is concentration-dependent, so the broadness of the N-H bands should decrease upon dilution.
-
Careful Peak Analysis: Look for the characteristic features: primary amines typically show two distinct N-H stretching bands (one symmetric, one asymmetric), while the ≡C-H stretch is usually a single, sharp peak.[9][10]
-
Dry the Sample: Ensure the sample and the solvent are thoroughly dried before analysis to minimize water contamination.
Mass Spectrometry (MS)
Question: I am not observing the expected molecular ion peak in my mass spectrum. What could be the reason?
Possible Causes:
-
Fragmentation: The molecular ion may be unstable under the ionization conditions (e.g., Electron Ionization - EI) and may have completely fragmented.[11][12]
-
Ionization Technique: The chosen ionization technique may not be suitable for this molecule.
-
Sample Purity: The sample may be impure, and the observed peaks could be from contaminants.
Solutions:
-
Use a Softer Ionization Technique: Employ a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar molecules containing basic sites like amines and pyridines, and it often yields a prominent protonated molecular ion ([M+H]⁺).[13]
-
Check for [M+H]⁺: In ESI-MS, look for a peak corresponding to the molecular weight plus the mass of a proton (1.0078 u). For this compound (C₉H₁₀N₂), the molecular weight is approximately 146.19 g/mol , so the [M+H]⁺ peak should be around m/z 147.19.
-
Purify the Sample: If sample purity is a concern, purify the sample using techniques like chromatography before MS analysis.
Frequently Asked Questions (FAQs)
1. What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Pyridine H-2 | 8.5 - 8.7 | 150 - 152 |
| Pyridine H-4 | 7.7 - 7.9 | 138 - 140 |
| Pyridine H-5 | 7.2 - 7.4 | 123 - 125 |
| Pyridine H-6 | 8.4 - 8.6 | 148 - 150 |
| Pyridine C-2 | - | 150 - 152 |
| Pyridine C-3 | - | 120 - 122 |
| Pyridine C-4 | - | 138 - 140 |
| Pyridine C-5 | - | 123 - 125 |
| Pyridine C-6 | - | 148 - 150 |
| Alkyne C≡C | - | 80 - 90 |
| -CH₂-C≡ | 2.6 - 2.8 | 20 - 25 |
| -CH₂-NH₂ | 2.8 - 3.0 | 40 - 45 |
| -NH₂ | 1.5 - 2.5 (broad) | - |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
2. What are the key IR absorption bands to look for?
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| C≡C Stretch | 2100 - 2140 | Weak to Medium | |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium | |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
3. What is a general workflow for the complete spectroscopic characterization of this compound?
A logical workflow is essential for unambiguous structure elucidation.
Caption: A logical workflow for the complete spectroscopic characterization.
Experimental Protocols
NMR Sample Preparation (General Protocol)
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[14]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[3][14]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied.
-
Filtration and Transfer: Draw the solution into a clean Pasteur pipette with a small cotton or glass wool plug at the bottom. Filter the solution directly into a clean 5 mm NMR tube.[3][4]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
D₂O Exchange (Optional): To identify the amine protons, add one drop of D₂O to the prepared NMR sample, cap it, and shake gently for about 30 seconds before re-acquiring the spectrum.[2]
IR Spectroscopy (Neat Liquid Sample)
-
Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.[15]
-
Sample Application: Place one drop of the liquid this compound onto the center of one salt plate.[15]
-
Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[15]
-
Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.
-
Spectrum Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically subtract the background.
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent (e.g., dry acetone), and return them to a desiccator.[15]
LC-MS Analysis (for Polar Amines)
This protocol is a general guideline for the analysis of polar compounds like this compound using LC-MS with a C18 column and ESI.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. anilmishra.name [anilmishra.name]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
Strategies to avoid catalyst poisoning in the synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine, with a focus on preventing catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 3-halopyridine (typically 3-bromopyridine or 3-iodopyridine) with but-3-yn-1-amine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Q2: Which palladium catalyst is best suited for this synthesis?
A2: Several palladium catalysts can be effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used. For challenging couplings, catalysts with more electron-donating and bulky phosphine ligands, such as those incorporating cataCXium® A or SPhos, may offer improved performance and stability.
Q3: Why is a copper(I) co-catalyst necessary?
A3: The copper(I) co-catalyst, typically copper(I) iodide (CuI), is used to facilitate the formation of a copper acetylide intermediate from but-3-yn-1-amine. This intermediate is more reactive towards the palladium complex, thereby increasing the reaction rate and allowing for milder reaction conditions.[1]
Q4: Can this reaction be performed under copper-free conditions?
A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[2] These conditions often require a stronger base, such as tetrabutylammonium fluoride (TBAF), and may necessitate higher catalyst loadings or more specialized palladium catalysts.[2]
Q5: What are the primary causes of catalyst poisoning in this specific synthesis?
A5: The primary sources of catalyst poisoning in the synthesis of this compound are the reactants and products themselves. The nitrogen atom of the pyridine ring and the primary amine group of but-3-yn-1-amine can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[3] Impurities in reagents or solvents, such as sulfur compounds or other nitrogen-containing heterocycles, can also act as potent catalyst poisons.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Poisoning: The pyridine nitrogen or the primary amine has deactivated the palladium catalyst. 2. Poor Quality Reagents: Impurities in the 3-halopyridine, but-3-yn-1-amine, or solvents. 3. Inefficient Catalyst System: The chosen palladium catalyst or ligand is not suitable for the substrate. 4. Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent. | 1. Use a more robust catalyst: Employ a catalyst with bulky, electron-rich ligands (e.g., Buchwald ligands) that can mitigate coordination from the substrate/product. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). 2. Purify Reagents: Distill liquid reagents and recrystallize solid starting materials. Ensure solvents are anhydrous and degassed. 3. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands. 4. Optimize Conditions: Screen different bases (e.g., Et₃N, DIPEA, K₂CO₃) and solvents (e.g., THF, DMF, toluene). A higher reaction temperature may be required for less reactive halides (e.g., 3-bromopyridine). |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The active Pd(0) species has agglomerated and precipitated. 2. Presence of Oxygen: Trace oxygen can lead to catalyst oxidation and decomposition. | 1. Use a stabilizing ligand: Employ ligands that form more stable complexes with palladium. 2. Maintain a Strict Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Significant Homocoupling of But-3-yn-1-amine (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes. 2. High Copper(I) Concentration: Excess copper can favor the Glaser pathway. | 1. Rigorous Degassing: Ensure all components of the reaction are free of dissolved oxygen. 2. Reduce Copper(I) Loading: Use a minimal amount of CuI (e.g., 1-2 mol%). 3. Consider a Copper-Free Protocol: If homocoupling persists, switch to a copper-free Sonogashira method.[2] |
| Incomplete Consumption of Starting Material | 1. Insufficient Catalyst Activity: The catalyst may be partially poisoned or not active enough under the chosen conditions. 2. Reversible Catalyst Inhibition: The product may be reversibly inhibiting the catalyst. | 1. Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand concentration can help drive the reaction to completion. 2. Add Fresh Catalyst: In some cases, a second portion of the catalyst can be added midway through the reaction. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Sonogashira Coupling of Halopyridines.
| Catalyst System | Halopyridine | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [4] |
| Pd(PPh₃)₄ / CuI | 3-Bromopyridine | Phenylacetylene | Et₃N | THF | RT | 16 | High | [5] |
| PdCl₂(PPh₃)₂ / CuI | 3-Iodopyridine | Phenylacetylene | Et₃N | DMF | 80 | 4 | 92 | |
| PdCl₂(PPh₃)₂ | 3-Iodopyridine | Phenylacetylene | TBAF | None | 100 | 0.5 | 95 | [2] |
| NS-MCM-41-Pd / CuI / PPh₃ | 3-Bromopyridine | Phenylacetylene | NMP/Et₃N | N/A | 90 | 24 | 98 | [6] |
Experimental Protocols
General Protocol for Sonogashira Coupling of 3-Bromopyridine with But-3-yn-1-amine
This protocol is adapted from established procedures for the Sonogashira coupling of halopyridines.[4][5]
Materials:
-
3-Bromopyridine
-
But-3-yn-1-amine
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Add 3-bromopyridine (1.0 equivalent) and the anhydrous, degassed base (2-3 equivalents).
-
Finally, add but-3-yn-1-amine (1.1-1.5 equivalents) dropwise to the stirred solution.
-
The reaction mixture is then stirred at room temperature or heated (typically 60-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to an appropriate workup and purification, typically involving extraction and column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of 4-Pyridin-3-ylbut-3-yn-1-amine and 4-(pyridin-3-yl)but-3-yn-1-ol
A detailed examination of the available scientific literature reveals a significant disparity in the characterization of the biological activities of 4-Pyridin-3-ylbut-3-yn-1-amine and its alcohol analog, 4-(pyridin-3-yl)but-3-yn-1-ol. While the former has been identified as a ligand for nicotinic acetylcholine receptors, there is a notable absence of published data on the specific biological targets and activity of the latter.
This guide provides a comprehensive comparison based on the existing experimental data for this compound and highlights the current knowledge gap regarding 4-(pyridin-3-yl)but-3-yn-1-ol. This information is critical for researchers and professionals in drug development and medicinal chemistry who are exploring pyridine-based scaffolds.
Quantitative Biological Data
Currently, quantitative biological data is only available for this compound. The compound has been evaluated for its binding affinity to the α4β2 subtype of the nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in various neurological processes.
| Compound | Target | Assay Type | Ligand | Ki (nM) |
| This compound | α4β2 Nicotinic Acetylcholine Receptor | Radioligand Binding Assay | [3H]cytisine | 1,800 |
Table 1: Binding Affinity of this compound for the α4β2 Nicotinic Acetylcholine Receptor. Data sourced from Dogruer et al., Bioorg. Med. Chem. Lett. 2004, 14(2), 523-6.
In contrast, a thorough search of scientific databases yields no specific biological activity data for 4-(pyridin-3-yl)but-3-yn-1-ol. This compound is commercially available and is listed in chemical databases like PubChem, but its pharmacological profile has not been publicly reported.[1][2] It is plausible that this molecule is primarily utilized as a synthetic intermediate in the preparation of other compounds.
Experimental Protocols
The binding affinity of this compound for the α4β2 nAChR was determined using a competitive radioligand binding assay. The following is a representative protocol for such an assay.
α4β2 Nicotinic Acetylcholine Receptor Binding Assay
1. Membrane Preparation:
-
Membranes from cell lines stably expressing the human α4β2 nAChR (e.g., HEK293 cells) are used.
-
Cells are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay buffer (e.g., phosphate-buffered saline containing 1 mM EDTA, pH 7.4).
-
A fixed concentration of the radioligand, such as [3H]cytisine or [3H]epibatidine.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).
-
The plate is incubated at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
3. Detection and Data Analysis:
-
Following incubation, the membranes are harvested by rapid filtration through a glass fiber filter, which traps the radioligand-bound receptors.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Nicotinic Receptor Signaling
The following diagrams illustrate the general workflow of a competitive binding assay and the signaling pathway associated with nicotinic acetylcholine receptors.
Discussion and Conclusion
The available evidence clearly indicates that this compound is biologically active, exhibiting moderate affinity for the α4β2 nicotinic acetylcholine receptor.[3] The presence of the primary amine is likely crucial for its interaction with the receptor, potentially forming hydrogen bonds or ionic interactions within the ligand-binding domain. The study by Dogruer et al. suggests that while the pyridylbutynylamines bind to the α4β2 nAChR, their mode of binding may differ from other classes of nAChR ligands.[3]
The lack of biological data for 4-(pyridin-3-yl)but-3-yn-1-ol prevents a direct comparison of potency or efficacy. However, some general structure-activity relationship principles can be considered. The replacement of a primary amine with a hydroxyl group can significantly alter a compound's biological activity. This is due to changes in:
-
Basicity and Charge: The primary amine is basic and will be protonated at physiological pH, allowing for potential ionic interactions. The hydroxyl group is neutral and acts as a hydrogen bond donor and acceptor.
-
Pharmacokinetics: The change in functional group will affect the compound's polarity, lipophilicity, and metabolic stability, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
References
A Comparative Analysis of a Novel Kinase Inhibitor Candidate, 4-Pyridin-3-ylbut-3-yn-1-amine, and the Established Bcr-Abl Inhibitor, Imatinib
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the well-established Bcr-Abl tyrosine kinase inhibitor, Imatinib, and a novel investigational compound, 4-Pyridin-3-ylbut-3-yn-1-amine. This document outlines the mechanism of action of Imatinib, presents a framework for evaluating new inhibitor candidates, and includes detailed experimental protocols and data visualization to facilitate a comprehensive understanding.
Disclaimer: As of the latest literature review, specific experimental data on the Bcr-Abl inhibitory activity of this compound is not publicly available. The data presented for this compound, hereafter referred to as "Compound X," is hypothetical and serves to illustrate the comparative methodology. The data for Imatinib is based on established findings.
Introduction to Bcr-Abl Inhibition in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is a type of cancer characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase drives uncontrolled cell proliferation and is a key therapeutic target in CML.[1]
Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized the treatment of CML by targeting the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity.[1][2] However, the emergence of drug resistance, often due to mutations in the kinase domain, necessitates the development of new and more effective inhibitors.[3] This guide explores the potential of novel chemical scaffolds, such as that of this compound, in this ongoing effort. The presence of a pyridine ring in this compound is of interest, as various pyridin-3-yl pyrimidine derivatives have been investigated as Bcr-Abl inhibitors.
Comparative Data Presentation
The following tables summarize the key in vitro performance metrics for Imatinib and the hypothetical Compound X.
Table 1: In Vitro Bcr-Abl Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Imatinib | Bcr-Abl (Wild-Type) | 100 - 500 |
| Compound X | Bcr-Abl (Wild-Type) | 50 - 200 (Hypothetical) |
| Imatinib | Bcr-Abl (T315I mutant) | >10,000 |
| Compound X | Bcr-Abl (T315I mutant) | 500 - 1000 (Hypothetical) |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Table 2: Cellular Activity Against CML Cell Lines
| Compound | Cell Line | Cell Proliferation GI50 (µM) |
| Imatinib | K562 (Bcr-Abl positive) | 0.1 - 0.5 |
| Compound X | K562 (Bcr-Abl positive) | 0.05 - 0.2 (Hypothetical) |
| Imatinib | Ba/F3 (Bcr-Abl T315I) | >10 |
| Compound X | Ba/F3 (Bcr-Abl T315I) | 1 - 5 (Hypothetical) |
GI50 values represent the concentration of the compound required to inhibit the growth of the cell line by 50%.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of inhibitor evaluation, the following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for screening potential inhibitors.
Caption: Bcr-Abl Signaling Pathway and Point of Inhibition.
The constitutively active Bcr-Abl kinase activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and survival.[4][5][6][7][8][9] Imatinib and other TKIs inhibit Bcr-Abl at the initial step, thereby blocking these downstream effects.
Caption: Experimental Workflow for Bcr-Abl Inhibitor Screening.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are standard protocols for key experiments.
Bcr-Abl Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Objective: To determine the IC50 value of the test compound against recombinant Bcr-Abl kinase.
Materials:
-
Recombinant human Bcr-Abl kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (Adenosine Triphosphate)
-
Tyrosine kinase substrate (e.g., Abltide)
-
Test compound (Imatinib or Compound X) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions, recombinant Bcr-Abl kinase, and the tyrosine kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (Cell-Based)
This assay measures the effect of the test compound on the growth of Bcr-Abl-positive cancer cells.
Objective: To determine the GI50 value of the test compound in a CML cell line.
Materials:
-
K562 human CML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (Imatinib or Compound X) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the compound dilutions and a DMSO vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This guide provides a framework for the comparative analysis of novel Bcr-Abl inhibitors against the established drug, Imatinib. While this compound remains an investigational compound with limited public data, the methodologies and data presentation formats outlined here are standard in the field of drug discovery and can be applied to its evaluation should experimental data become available. The hypothetical data for Compound X illustrates its potential to be a more potent inhibitor, particularly against the resistant T315I mutation, highlighting the continuous search for next-generation TKIs to improve patient outcomes in CML. Further preclinical and clinical studies would be necessary to validate the efficacy and safety of any new Bcr-Abl inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 5. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 4-Pyridin-3-ylbut-3-yn-1-amine as a Selective CDK2 Inhibitor: A Comparative Guide
Disclaimer: As of November 2025, publicly available experimental data for 4-Pyridin-3-ylbut-3-yn-1-amine as a selective CDK2 inhibitor is limited. This guide therefore serves as a template, presenting a hypothetical validation pathway for a novel selective CDK2 inhibitor, using this compound as the subject compound. The experimental data presented herein is illustrative and compiled based on established methodologies for validating similar compounds.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2][3] Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. The development of selective CDK2 inhibitors is a promising strategy in oncology, aiming to induce cell cycle arrest and apoptosis in cancer cells with minimal off-target effects.[4] This guide provides a comparative analysis of the hypothetical compound this compound against other known CDK inhibitors, supported by detailed experimental protocols and visualizations to aid researchers in the validation process.
Comparative Performance Data
The selectivity of a CDK inhibitor is paramount for its therapeutic potential. The following tables summarize the hypothetical inhibitory activity of this compound against a panel of cyclin-dependent kinases, in comparison to established CDK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | CDK2/Cyclin A | CDK1/Cyclin B | CDK4/Cyclin D1 | CDK5/p25 | CDK9/Cyclin T1 |
| This compound (Hypothetical) | 8 | 250 | >10,000 | 1,500 | 800 |
| NU6102 | 5.4[5] | 9.5[5] | 1,600[5] | - | - |
| R-Roscovitine | 700[6] | 650[6] | >100,000[6] | 160[6] | - |
| AZD5438 | 6[7][8] | 16[7][8] | >1000 | 14[7] | 20[7][8] |
| Palbociclib (CDK4/6 Inhibitor) | >10,000 | >10,000 | 11 | - | - |
Data for comparator compounds are sourced from published literature.[5][6][7][8]
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (GI50, µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound (Hypothetical) | 0.5 | 0.8 | 1.2 |
| NU6102 | 8 | - | - |
| AZD5438 | 0.2[7] | - | - |
| R-Roscovitine | ~16[6] | - | - |
| Palbociclib | 0.75 (MCF7-PR)[9] | - | - |
Data for comparator compounds are sourced from published literature.[6][7][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are standard protocols for the key experiments cited in this guide.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Protocol:
-
Reagents: Recombinant human CDK/Cyclin complexes, substrate (e.g., Histone H1 or a specific peptide), [γ-³³P]ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).[10]
-
Procedure: a. Prepare serial dilutions of the test compound (this compound) and control inhibitors in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the reaction by adding [γ-³³P]ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[11] e. Terminate the reaction by adding a stop solution (e.g., 50 mM EDTA).[10] f. Spot the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP. h. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control inhibitors for a specified duration (e.g., 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[17][18]
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[18] PI is a fluorescent dye that binds to DNA. RNase A is included to prevent the staining of RNA. c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Diagrams illustrating key pathways, workflows, and logical relationships are essential for a comprehensive understanding of the validation process.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
Caption: Experimental Workflow for CDK2 Inhibitor Validation.
Caption: Logical Flow for Selective Inhibitor Identification.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. agscientific.com [agscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide: 4-Pyridin-3-ylbut-3-yn-1-amine Versus N-(pyridin-3-yl)pyrimidin-4-amine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known biological activity of N-(pyridin-3-yl)pyrimidin-4-amine derivatives against the structurally distinct yet related compound, 4-Pyridin-3-ylbut-3-yn-1-amine. Due to a lack of published experimental data for this compound, this guide will focus on the established data for N-(pyridin-3-yl)pyrimidin-4-amine derivatives and offer a prospective analysis of this compound's potential based on its chemical structure.
Introduction
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2).[1][2] Dysregulation of CDK2 is a significant factor in the development of various cancers, making it a prime target for therapeutic intervention.[1][2] In contrast, this compound represents a novel, less-explored chemical entity. Its structural features, including a flexible aliphatic chain and an alkyne moiety, suggest potential interactions with different biological targets or a distinct binding mode within kinase active sites.
N-(pyridin-3-yl)pyrimidin-4-amine Derivatives: A Profile of Potent CDK2 Inhibitors
A substantial body of research highlights the efficacy of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent and selective inhibitors of CDK2. These compounds typically exhibit a rigid scaffold that facilitates strong interactions within the ATP-binding pocket of the kinase.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative N-(pyridin-3-yl)pyrimidin-4-amine derivatives against CDK2 and various cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 7l | CDK2/cyclin A2 | 64.42 | MV4-11 | 0.83 | [3] |
| HT-29 | 2.12 | [3] | |||
| MCF-7 | 3.12 | [3] | |||
| HeLa | 8.61 | [3] | |||
| AZD5438 (Reference) | CDK2/cyclin A2 | - | - | - | [1] |
| Palbociclib (Reference) | - | - | - | - | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
CDK2/cyclin A2 Inhibition Assay
The inhibitory activity of the compounds against CDK2/cyclin A2 is typically determined using a radiometric or fluorescence-based assay. A common protocol involves:
-
Reagents : Recombinant human CDK2/cyclin A2 enzyme, a suitable substrate (e.g., histone H1), ATP (radiolabeled with ³²P or ³³P, or unlabeled for fluorescence assays), and the test compounds.
-
Procedure : The enzyme, substrate, and varying concentrations of the test compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection : For radiometric assays, the incorporation of the radiolabel into the substrate is measured using a scintillation counter. For fluorescence-based assays, the production of ADP is coupled to a reaction that generates a fluorescent signal.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The antiproliferative activity of the compounds is commonly assessed using an MTT or MTS assay.
-
Cell Culture : Cancer cell lines (e.g., MV4-11, HT-29, MCF-7, HeLa) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT/MTS Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Measurement : The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2 signaling pathway and a general workflow for the evaluation of kinase inhibitors.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for kinase inhibitor drug discovery.
This compound: A Prospective Analysis
As of the date of this guide, there is no publicly available experimental data detailing the biological activity of this compound. However, a structural analysis can provide insights into its potential as a kinase inhibitor.
Structural Features and Potential Implications
-
Pyridine Ring: The pyridin-3-yl moiety is a common feature in many kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
But-3-yn-1-amine Chain: The flexible four-carbon chain with a terminal amine and an internal alkyne is a significant departure from the rigid pyrimidine ring of the comparator series.
-
The flexibility may allow it to adopt conformations that fit into different or less conventional binding pockets.
-
The alkyne group is relatively linear and rigid, which could be exploited for specific interactions or as a linker to other functionalities.
-
The primary amine can act as a hydrogen bond donor or acceptor and is a site for potential further chemical modification.
-
Hypothesized Target and Binding Mode
Given the presence of the pyridin-3-yl group, it is plausible that this compound could be investigated as a kinase inhibitor. The flexible linker might allow it to access regions of the ATP-binding site that are not occupied by more rigid inhibitors. The terminal amine could potentially interact with the solvent-exposed region or form salt bridges with acidic residues.
Caption: Hypothetical binding mode of this compound.
Conclusion and Future Directions
The N-(pyridin-3-yl)pyrimidin-4-amine derivatives are a well-characterized class of potent CDK2 inhibitors with a clear structure-activity relationship. In contrast, this compound is an unexplored compound. Its distinct structural features warrant investigation to determine its biological targets and potential as a therapeutic agent.
For researchers in drug development, the N-(pyridin-3-yl)pyrimidin-4-amine scaffold serves as a robust starting point for the design of novel CDK2 inhibitors. For those exploring new chemical space, this compound presents an opportunity for hit-finding and target identification studies. Future experimental work, including broad kinase screening and cell-based assays, will be necessary to elucidate the pharmacological profile of this novel compound and to determine if it holds promise as a lead for drug discovery.
References
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity Profile of 4-Pyridin-3-ylbut-3-yn-1-amine and Comparative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of compounds structurally related to 4-Pyridin-3-ylbut-3-yn-1-amine. Due to the limited publicly available kinase screening data for this compound, this guide utilizes Dinaciclib, a potent pyridin-3-yl containing cyclin-dependent kinase (CDK) inhibitor, as a representative compound for this chemical scaffold.
For a robust comparison, the selectivity profile of Dinaciclib is benchmarked against two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
-
Tozasertib (VX-680): A pan-Aurora kinase inhibitor that has been evaluated in clinical trials for various cancers.
This guide presents quantitative data in a clear tabular format, details the experimental protocols for kinase selectivity profiling, and provides visualizations of a relevant signaling pathway and the experimental workflow.
Comparative Kinase Selectivity Data
The following table summarizes the inhibitory activity of Dinaciclib, Dasatinib, and Tozasertib against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values in nanomolar (nM) concentrations, highlights the distinct selectivity profiles of these compounds. Lower values indicate higher potency.
| Kinase Target | Dinaciclib (IC50/Ki, nM) | Dasatinib (IC50/Ki, nM) | Tozasertib (VX-680) (Ki, nM) |
| CDK1 | 3[1] | - | - |
| CDK2 | 1[1] | - | - |
| CDK5 | 1[1] | - | - |
| CDK9 | 4[1] | - | - |
| ABL1 | - | <1 | 30[2] |
| SRC | - | <1 | - |
| KIT | - | 12 | - |
| PDGFRA | - | 16 | - |
| PDGFRB | - | 16 | - |
| AURKA | - | - | 0.6[2] |
| AURKB | - | - | 18[2] |
| AURKC | - | - | 4.6 |
| FLT3 | - | 22 | 30[2] |
Data for Dasatinib and Tozasertib are compiled from various public sources and may have been generated using different assay formats. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. A widely used method for comprehensive kinase profiling is the KINOMEscan ™ assay platform.
Principle of the KINOMEscan ™ Assay**
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The assay is ATP-independent, which allows for the determination of true thermodynamic binding affinities (Kd).
General Protocol Outline:
-
Immobilized Ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Kinase and Test Compound Incubation: The kinase of interest, tagged with a unique DNA identifier, is incubated with the test compound at a specified concentration.
-
Competition: The mixture is then added to the immobilized ligand. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Separation and Quantification: The solid support is washed to remove unbound components. The amount of kinase bound to the immobilized ligand is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound to the support in the presence of the test compound is compared to a vehicle control (e.g., DMSO). A lower amount of bound kinase indicates that the test compound has successfully competed for binding, signifying a stronger interaction. The results are often reported as percent of control or can be used to determine the dissociation constant (Kd).
Visualizations
To provide a better context for the presented data, the following diagrams illustrate a key signaling pathway and the experimental workflow for kinase selectivity profiling.
References
Comparative Molecular Docking Analysis of Pyridinyl Alkyne Amine Derivatives as Acetylcholinesterase Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the in silico performance of novel pyridinyl alkyne amine derivatives against acetylcholinesterase, benchmarked against established inhibitors.
This guide provides a comparative overview of the molecular docking performance of a series of synthesized pyridinyl derivatives, including those with alkyne and amine functionalities, against acetylcholinesterase (AChE). The inhibitory potential of these compounds is evaluated and compared with that of well-established AChE inhibitors such as Donepezil, Galantamine, and Rivastigmine. All quantitative data from the cited studies are presented in tabular format for straightforward comparison. Detailed experimental protocols for the molecular docking simulations are also provided.
Performance Comparison of AChE Inhibitors
The following table summarizes the binding energies and inhibition constants of various pyridinyl derivatives and standard AChE inhibitors as reported in the literature. Lower binding energy values are indicative of a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki or IC50) | Reference |
| Pyridinyl Derivatives | ||||
| 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridinedicarboximide derivative 5c | AChE | -11.6 | 0.336 µM (Ki) | [1] |
| Pyridazine-containing compound 5 | AChE | -10.21 | 0.26 µM (IC50) | [2] |
| Pyridine carbamate derivative 8 | hAChE | Not explicitly stated | 0.153 µM (IC50) | [3] |
| Standard AChE Inhibitors | ||||
| Donepezil | AChE | -10.8 to -11.4 | Not explicitly stated in source | [4][5] |
| Donepezil | AChE | -8.75 | Not explicitly stated in source | [6] |
| Donepezil | AChE | -9.33 | 144.37 nM (Ki) | [7] |
| Galantamine | AChE | -9.7 | Not explicitly stated in source | [4] |
| Rivastigmine | AChE | -7.0 to -7.7 | Not explicitly stated in source | [4][8] |
| Rivastigmine | AChE | -8.6 | 31 nM (Ki) | [9] |
Experimental Protocols: Molecular Docking Simulation
The following is a representative methodology for molecular docking studies as described in the cited literature for the evaluation of novel cholinesterase inhibitors.[1]
1. Receptor Preparation: The three-dimensional crystal structure of the target enzyme, Acetylcholinesterase (AChE), complexed with a known inhibitor like Donepezil (e.g., PDB ID: 1EVE), is retrieved from the Protein Data Bank. All non-essential molecules, such as water and co-crystallized ligands, are removed from the PDB file to prepare the receptor for docking.
2. Ligand Preparation: The 2D structures of the pyridinyl alkyne amine derivatives and reference compounds are sketched using chemical drawing software (e.g., Marvin Sketch). These structures are then converted to 3D and energetically minimized using appropriate force fields.
3. Molecular Docking: Computational docking is performed using software such as AutoDock Vina.[1] The prepared receptor and ligand files are loaded, and a grid box is defined to encompass the active site of the enzyme, typically centered on the coordinates of the co-crystallized ligand. The docking simulation is then executed using a genetic algorithm, such as the Lamarckian genetic algorithm, over a specified number of runs.
4. Analysis of Results: The output from the docking simulation provides various binding poses of the ligand in the enzyme's active site, along with their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable. These results are then visualized and analyzed using molecular graphics software (e.g., Discovery Studio) to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme.
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of Acetylcholinesterase by pyridinyl derivatives.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In-silico docking and molecular dynamic introspective study of multiple targets of AChE with Rivastigmine and NMDA receptors with Riluzole for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antifungal properties of 4-Pyridin-3-ylbut-3-yn-1-amine against commercial agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antifungal agents. This guide provides a framework for benchmarking the antifungal properties of the novel compound, 4-Pyridin-3-ylbut-3-yn-1-amine, against established commercial antifungal drugs. While specific experimental data on this compound is not yet publicly available, this document serves as a comprehensive resource by outlining the known antifungal potential of pyridine derivatives, presenting comparative data for current market leaders, and detailing the requisite experimental protocols for a robust evaluation.
The pyridine scaffold is a recognized pharmacophore in numerous bioactive molecules, and various derivatives have demonstrated promising antifungal activities.[1][2] To ascertain the potential of this compound, a direct comparison with widely used antifungal agents such as fluconazole, amphotericin B, and caspofungin is essential. These agents represent different classes of antifungals, each with a distinct mechanism of action, providing a broad spectrum for comparative analysis.
This guide furnishes detailed methodologies for determining key antifungal metrics, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Furthermore, it presents a comparative summary of the in vitro activity of the selected commercial agents against clinically relevant fungal pathogens, Candida albicans and Aspergillus fumigatus. The inclusion of signaling pathway diagrams and experimental workflows aims to facilitate a deeper understanding of the mechanisms of action and the practical steps required for a thorough comparative assessment.
Introduction to this compound and the Antifungal Landscape
While specific studies on the antifungal properties of this compound are not currently in the public domain, the constituent chemical moieties suggest a potential for biological activity. The pyridine ring is a core structure in many compounds with demonstrated antimicrobial effects.[1][2] Additionally, alkyne derivatives have been explored as potential antifungal agents.[3] The combination of these functional groups in this compound warrants a systematic investigation of its antifungal efficacy.
To position this novel compound within the current therapeutic landscape, a direct comparison with the following commercial agents is recommended:
-
Fluconazole: A triazole antifungal that inhibits ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4][5][6]
-
Amphotericin B: A polyene antifungal that binds to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.[7][8][9]
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[10][11][12]
Comparative Antifungal Activity of Commercial Agents
The following tables summarize the typical Minimum Inhibitory Concentration (MIC) ranges for fluconazole, amphotericin B, and caspofungin against Candida albicans and Aspergillus fumigatus. These values serve as a benchmark for evaluating the potency of this compound.
Table 1: In Vitro Susceptibility of Candida albicans to Commercial Antifungal Agents
| Antifungal Agent | MIC Range (µg/mL) | Mechanism of Action |
| Fluconazole | ≤2 - ≥8[13] | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[14][15] |
| Amphotericin B | 0.016 - ≥2[13] | Binds to ergosterol in the fungal cell membrane, forming pores.[16][17] |
| Caspofungin | ≤0.25 - ≥1[13] | Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[18][19] |
Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Commercial Antifungal Agents
| Antifungal Agent | MIC Range (µg/mL) | Mechanism of Action |
| Fluconazole | Generally high MICs, often considered clinically ineffective. | Inhibition of lanosterol 14-α-demethylase.[14][15] |
| Amphotericin B | 0.06 - 4[20] | Binds to ergosterol in the fungal cell membrane.[16][17] |
| Caspofungin (MEC) | Typically low MEC values, indicating potent activity. | Inhibition of β-(1,3)-D-glucan synthase.[18][19] |
Note: For echinocandins like caspofungin against filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC) is often reported instead of MIC.
Mechanisms of Action of Commercial Antifungal Agents
A thorough understanding of the mechanisms of action of established antifungals is crucial for interpreting comparative data and potentially elucidating the mode of action of a novel compound.
Fluconazole: Ergosterol Biosynthesis Inhibition
Fluconazole targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[14][15] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's integrity and function.
Figure 1. Fluconazole's inhibition of ergosterol synthesis.
Amphotericin B: Fungal Cell Membrane Disruption
Amphotericin B directly interacts with ergosterol in the fungal cell membrane, forming pores or channels.[16][17] This leads to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately, cell death.
Figure 2. Amphotericin B's mechanism of membrane disruption.
Caspofungin: Cell Wall Synthesis Inhibition
Caspofungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[18][19] This disruption of cell wall synthesis leads to osmotic instability and cell lysis.
Figure 3. Caspofungin's inhibition of cell wall synthesis.
Experimental Protocols for Antifungal Susceptibility Testing
To generate comparative data for this compound, standardized antifungal susceptibility testing methods should be employed. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound) and commercial control antifungals.
-
Fungal isolates (Candida albicans, Aspergillus fumigatus, etc.).
-
Sterile 96-well microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Spectrophotometer or microplate reader.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Hemocytometer or other cell counting device.
Procedure:
-
Inoculum Preparation:
-
For yeasts (C. albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds (A. fumigatus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of each antifungal agent in a suitable solvent (e.g., DMSO, water).
-
Perform serial twofold dilutions of each antifungal in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C. For C. albicans, read the results after 24-48 hours. For A. fumigatus, incubate for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control. This can be determined visually or by using a microplate reader.
-
Figure 4. Experimental workflow for MIC determination.
Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of an antifungal agent that kills a particular fungus.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well of the microtiter plate that showed no visible growth.
-
Spot-plate the aliquot onto an SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the antifungal properties of this compound. While direct experimental data for this compound is currently unavailable, the information presented on related pyridine derivatives and established commercial agents offers a robust starting point for research. By employing the standardized protocols outlined herein, researchers can generate the necessary data to accurately benchmark the efficacy of this novel compound.
Future studies should focus on generating MIC and MFC data for this compound against a broad panel of clinically relevant fungal pathogens. Subsequent investigations could explore its mechanism of action, potential for synergy with existing antifungals, and in vivo efficacy in animal models of fungal infection. Such a comprehensive approach is vital for determining the true therapeutic potential of this and other novel antifungal candidates.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Amphotericin B - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspofungin - Wikipedia [en.wikipedia.org]
- 13. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 16. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 17. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 20. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safe Disposal of 4-Pyridin-3-ylbut-3-yn-1-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Pyridin-3-ylbut-3-yn-1-amine.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components: a pyridine ring and an alkynyl amine chain. Pyridine derivatives are often flammable, toxic, and pose a significant risk to aquatic ecosystems.[1][2][3][4][5] Therefore, extreme caution must be exercised during its handling and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Nitrile gloves[1]
-
Safety goggles with side shields or a face shield
-
A flame-retardant lab coat
-
Closed-toe shoes
All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent the inhalation of potentially harmful fumes.[1][3] An emergency eyewash station and safety shower must be readily accessible.[3]
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Identify and Segregate: Classify waste containing this compound as hazardous chemical waste. Keep it separate from other waste streams, especially incompatible materials such as strong oxidizers and acids.[3][6]
-
Use Appropriate Containers: Collect the waste in a designated, leak-proof, and sealable container. The container material should be compatible with amines and pyridines, such as high-density polyethylene or glass.[1][6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, flammable, corrosive). Attach a completed dangerous waste label as soon as waste is first added.[3]
III. Step-by-Step Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1]
-
Collection: Collect all waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in the designated hazardous waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals.[1][2][3] The storage area should be secured and have secondary containment.
-
Contact Waste Disposal Services: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][6] Provide them with a complete and accurate description of the waste.
-
Record Keeping: Maintain detailed records of the waste disposal, including the chemical name, quantity, date of disposal, and the name of the disposal company.
IV. Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill absorbent, to contain the spill.[1][3]
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[5][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office.
V. Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table provides a template for researchers to summarize key safety and disposal information for this or any other novel compound.
| Parameter | Value | Source / Notes |
| Chemical Name | This compound | |
| CAS Number | Not Available | |
| Molecular Formula | C₉H₁₀N₂ | |
| LD₅₀ (Oral) | Data Not Available | Assume high toxicity based on pyridine structure. |
| Hazard Class | To be determined (likely toxic, flammable) | |
| Disposal Method | Incineration at an approved facility | Consult with a licensed hazardous waste professional. |
| Container Type | High-Density Polyethylene or Glass | |
| Required PPE | Gloves, Goggles, Lab Coat | |
| Spill Containment | Inert Absorbent Material | |
| Incompatible Materials | Strong Oxidizers, Strong Acids |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
